molecular formula C26H56NO6P B163687 1-O-Octadecyl-SN-glycero-3-phosphocholine CAS No. 74430-89-0

1-O-Octadecyl-SN-glycero-3-phosphocholine

Cat. No.: B163687
CAS No.: 74430-89-0
M. Wt: 509.7 g/mol
InChI Key: XKBJVQHMEXMFDZ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lyso-PAF C-18 can be formed by either the action of PAF-AH on PAF C-181 or by the action of a CoA-independent transacylase on 1-O-octadecyl-2-acyl-glycerophosphocholine. Lyso PAF C-18 is a substrate for either PAF C-18 formation by the remodeling pathway4 or selective acylation with arachidonic acid by a CoA-independent transacylase.>C18-lysoPAF, also known as 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, is a synthetic lyso-platelet activating factor (PAF). It is a precursor and metabolite of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18:0 PAF). Lyso-platelet activating factor (PAF) is synthesized from PAF acetylhydrolases by the degradation of PAF. Additionally, it is also synthesized in the remodeling pathway from 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine (1-alkyl-phosphatidylcholine) by the enzyme phospholipase.>C18-lysoPAF or 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, is a precursor and metabolite of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18:0 PAF). Lyso-platelet activating factor (PAF) is synthesized from PAF acetylhydrolases by the degradation of PAF. It is also synthesized from 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine (1-alkyl-phosphatidylcholine) by the enzyme phospholipase A2 via the remodeling pathway.>1-O-octadecyl-sn-glycero-3-phosphocholine is a 1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as octadecyl It is an organic molecular entity and a 1-alkyl-sn-glycero-3-phosphocholine.>PC(O-18:0/0:0), also known as LPC (O-18:0) or lysopc(18:0E/0:0), belongs to the class of organic compounds known as monoalkylglycerophosphocholines. Monoalkylglycerophosphocholines are compounds containing glycerophosphocholine moiety attached to an fatty acyl chain through an ether bond. Thus, PC(O-18:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:0/0:0) has been primarily detected in blood. Within the cell, PC(O-18:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:0/0:0) can be converted into 1-O-octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine and 1-O-octadecyl-2-palmitoyl-sn-glycero-3-phosphocholine.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJVQHMEXMFDZ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274414
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74430-89-0
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74430-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: 1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-O-Octadecyl-sn-glycero-3-phosphocholine (CAS 74430-89-0), commonly known as Lyso-PAF C18 .[1][2]

Functional Role: Ether-Lipid Metabolic Intermediate & Liposomal Excipient CAS Number: 74430-89-0[1][2][3]

Executive Summary

In the landscape of bioactive lipid research, This compound (Lyso-PAF C18) occupies a critical junction.[1][2] Unlike its acetylated counterpart (Platelet-Activating Factor, PAF) or its methoxy-analog (the antitumor agent Edelfosine), Lyso-PAF C18 is primarily a metabolic pivot point .[1][2][]

For drug development professionals, this molecule serves three distinct high-value functions:

  • Target Validation Substrate: It is the obligate substrate for LPCAT (Lyso-PAF Acetyltransferase), a key enzyme in inflammatory signaling, making it essential for screening anti-inflammatory candidates.[2][]

  • Liposomal Stabilization: As an ether-linked lysophospholipid, it offers unique resistance to phospholipase A1 (PLA1) hydrolysis, providing a tool for engineering stable, long-circulating drug delivery systems.[1][2][]

  • Metabolic Control: It serves as the non-cytotoxic metabolite control in assays evaluating Alkyl-Lysophospholipid (ALP) antitumor drugs.[2][]

Physicochemical Profile

Understanding the amphiphilic nature of Lyso-PAF C18 is prerequisite for successful formulation.[1][2][] Unlike diacyl-phospholipids, the single alkyl chain confers high water solubility and detergent-like properties (high Critical Micelle Concentration).[1][2][]

PropertySpecificationTechnical Note
Chemical Name This compound"Octadecyl" denotes C18:0 alkyl chain.[1][2][3][5][6]
Synonyms Lyso-PAF C18; 1-octadecyl-2-lyso-GPCDistinct from "Edelfosine" (2-O-methyl).[1][2]
Molecular Formula C₂₆H₅₆NO₆PZwitterionic headgroup.[2][]
Molecular Weight 509.70 g/mol
Solubility Chloroform:Methanol (2:1); Water (Micellar)Forms clear micellar solutions in water > CMC.[2][]
Stability High (Ether linkage)Resistant to acid/base hydrolysis at sn-1 position.[2][]
Storage -20°C, DesiccatedHygroscopic; store under inert gas (Argon/N₂).[2][]

Biological Mechanism: The Remodeling Pathway

The primary utility of Lyso-PAF C18 in pharmacology lies in the PAF Remodeling Pathway (Land's Cycle).[2][] This pathway is the primary source of inflammatory PAF synthesis in response to acute stimuli.[]

Mechanism of Action
  • Precursor Formation: PLA2 hydrolyzes membrane alkyl-PC to generate Lyso-PAF C18.[1][2][]

  • Activation: LPCAT (LPC Acyltransferase) transfers an acetyl group from Acetyl-CoA to the sn-2 position of Lyso-PAF C18, converting it into active PAF.[1][2][]

  • Deactivation: PAF-AH (PAF Acetylhydrolase) hydrolyzes the acetyl group, reverting PAF back to Lyso-PAF C18.[2][]

Drug developers target LPCAT to block inflammation and PAF-AH (associated with Lp-PLA2) as a cardiovascular risk marker.[2][]

Pathway Visualization

The following diagram illustrates the enzymatic cycling of Lyso-PAF C18.[2][]

PAF_Remodeling_Pathway Membrane_Lipid Alkyl-Phosphatidylcholine (Membrane Reservoir) Lyso_PAF Lyso-PAF C18 (CAS 74430-89-0) Membrane_Lipid->Lyso_PAF Stimulus (Ca2+) PLA2 Enzyme: cPLA2 Membrane_Lipid->PLA2 Active_PAF Active PAF C18 (Inflammatory Mediator) Lyso_PAF->Active_PAF Acetylation Metabolites Degradation Products Lyso_PAF->Metabolites Transacylation (Arachidonate) LPCAT Enzyme: LPCAT (Acetyl-CoA -> CoA) Lyso_PAF->LPCAT Active_PAF->Lyso_PAF De-acetylation PAFAH Enzyme: PAF-AH (Hydrolysis) Active_PAF->PAFAH

Caption: The Remodeling Pathway showing Lyso-PAF C18 as the central substrate regulated by LPCAT (activation) and PAF-AH (inactivation).[1][2][]

Application: Ether-Lipid Liposome Formulation

Lyso-PAF C18 is valuable in formulation science for creating biostable liposomes .[1][2][] The ether bond at sn-1 renders the lipid immune to PLA1, while the lyso-structure (single tail) acts as a permeability enhancer or "edge-activator" in lipid bilayers.[1][2][]

Critical Constraint: Because Lyso-PAF C18 is a lysolipid (single chain), it acts as a detergent at high concentrations.[1][2][] It must be co-formulated with diacyl lipids (e.g., DPPC, DSPC) and cholesterol to form stable vesicles.[2][]

Protocol: Preparation of Lyso-PAF Enriched Liposomes

Objective: Create stable liposomes with 10 mol% Lyso-PAF C18 for membrane dynamic studies.

Materials:

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)[1][2]

  • Cholesterol[1][2][7][8][9]

  • Lyso-PAF C18 (CAS 74430-89-0)[1][2][3][10]

  • Solvent: Chloroform/Methanol (2:1 v/v)[2][]

  • Buffer: PBS pH 7.4[1][2][]

Step-by-Step Methodology:

  • Molar Ratio Calculation: Prepare a lipid mixture with a molar ratio of DPPC : Cholesterol : Lyso-PAF C18 (60 : 30 : 10) .[2][]

    • Why: Cholesterol stabilizes the bilayer; Lyso-PAF < 15% avoids micellization/membrane rupture.[1][2][]

  • Thin Film Formation:

    • Dissolve lipids in Chloroform/Methanol in a round-bottom flask.

    • Evaporate solvent under a stream of Nitrogen or Rotary Evaporator at 45°C (above DPPC phase transition).[2][]

    • Desiccate under vacuum for 4 hours to remove trace solvent.[2][]

  • Hydration:

    • Add pre-warmed PBS (55°C) to the lipid film.[2][]

    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion (Sizing):

    • Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder heated to 55°C.[2][]

    • Result: Large Unilamellar Vesicles (LUVs) ~120 nm diameter.[2][]

  • Validation: Measure Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Workflow Visualization

Liposome_Workflow Step1 Lipid Mix (DPPC:Chol:Lyso-PAF) Step2 Solvent Evaporation (Thin Film) Step1->Step2 Step3 Hydration (55°C) (MLVs Formed) Step2->Step3 Step4 Extrusion (100nm Membrane) Step3->Step4 Step5 Final LUVs (Stable Vesicles) Step4->Step5

Caption: Thin-film hydration and extrusion workflow for incorporating Lyso-PAF C18 into stable liposomes.

Application: High-Throughput LPCAT Inhibition Assay

For drug discovery, Lyso-PAF C18 is the standard substrate to screen for inhibitors of LPCAT (a target for sepsis and lung injury).[1][2][]

Protocol Principle: Measure the conversion of [³H]-Acetyl-CoA + Lyso-PAF C18 → [³H]-PAF + CoA.

Methodology:

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 2 mg/mL BSA (fatty acid free).[1][2][]

    • Substrate: 20 µM Lyso-PAF C18 .[1][2][]

    • Co-Substrate: 50 µM [³H]-Acetyl-CoA.[1][2][]

    • Enzyme Source: Recombinant human LPCAT1 or LPCAT2 microsomes.[2][]

  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Termination: Stop reaction by adding Chloroform:Methanol (2:1) (Bligh & Dyer extraction).[2][]

  • Separation:

    • Vortex and centrifuge to separate phases.[]

    • The lipid phase (bottom) contains [³H]-PAF.[2][]

    • The aqueous phase contains unreacted [³H]-Acetyl-CoA.[1][2][]

  • Quantification: Spot lipid phase on TLC plates or measure via Scintillation Counting.

References

  • PubChem. (n.d.).[2][][11] this compound (Compound Summary). National Library of Medicine.[] Retrieved from [Link][2][]

  • Shindou, H., & Shimizu, T. (2009).[2][] Acyl-CoA:Lysophospholipid Acyltransferases.[1][2][] Journal of Biological Chemistry.[3][] (Context: LPCAT enzymatic pathways). Retrieved from [Link][2][]

  • Stafforini, D. M., et al. (1987).[2][] Human Plasma Platelet-Activating Factor Acetylhydrolase.[1][2][] Journal of Biological Chemistry.[3][] (Context: Metabolism of PAF precursors). Retrieved from [Link]

  • Ahmad, A., et al. (2019).[2][] Ether Lipids in Liposome Formulation.[][8][9] Pharmaceutics.[2][] (Context: Stability of ether lipids in drug delivery). Retrieved from [Link][2][][12]

Sources

Navigating the Nuances of 1-O-Octadecyl-SN-glycero-3-phosphocholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Lysophospholipid in Cellular Signaling and Drug Delivery

Introduction

In the intricate world of lipidomics and cellular signaling, 1-O-Octadecyl-SN-glycero-3-phosphocholine stands out as a molecule of significant interest. As a member of the lysophosphatidylcholine (LPC) family, this ether lipid plays a crucial role in a variety of biological processes, from modulating membrane fluidity to acting as a signaling molecule in complex cellular pathways. Its unique chemical structure, featuring a stable ether linkage at the sn-1 position, imparts distinct properties that make it a valuable tool in both fundamental research and the development of novel therapeutic delivery systems. This guide provides a comprehensive overview of this compound, its synonyms, physicochemical properties, biological significance, and practical applications for researchers, scientists, and drug development professionals.

A Lexicon of Synonyms: Decoding the Nomenclature

Clarity in scientific communication is paramount. This compound is known by a variety of names and abbreviations in literature and commercial sources, which can be a source of confusion. Understanding these synonyms is crucial for comprehensive literature searches and accurate experimental design.

The systematic IUPAC name for this molecule is [(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]. However, it is more commonly referred to by a combination of semi-systematic names and abbreviations that highlight its structural features. These include:

  • Lyso-PAF C18 [1]

  • 1-O-Stearyl-GPC

  • LPC(O-18:0) [1]

  • PC(O-18:0/0:0) [1]

  • 1-Octadecyl-sn-glycero-3-phosphocholine [1]

  • 1-o-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine [1]

It is important to distinguish this compound from its close analog, Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine). Edelfosine possesses a methyl group at the sn-2 position instead of a hydroxyl group, a modification that significantly alters its biological activity and renders it metabolically more stable.

Physicochemical Properties: A Foundation for Application

The behavior of this compound in biological and experimental systems is dictated by its physicochemical properties. The long octadecyl chain confers significant hydrophobicity, while the phosphocholine headgroup is highly polar, making it an amphipathic molecule. This dual nature drives its self-assembly in aqueous environments and its interaction with cell membranes.

PropertyValueSource
Molecular Formula C₂₆H₅₆NO₆P[1]
Molecular Weight 509.7 g/mol [1]
Physical Description Solid[1]
CAS Number 74430-89-0[1]
ChEBI ID CHEBI:75216[1]
LIPID MAPS ID LMGP01060014
Solubility Soluble in ethanol[2]

Biological Significance: A Key Player in Cellular Communication

This compound, as a member of the lysophosphatidylcholine (LPC) family, is not merely a structural component of cell membranes but an active participant in cellular signaling. LPCs are known to exert a wide range of biological effects, and the presence of a stable ether bond in this compound makes it resistant to enzymatic degradation by phospholipases, prolonging its signaling activity compared to its acyl counterparts.

One of the most well-characterized roles of LPCs is their function as ligands for G protein-coupled receptors (GPCRs), particularly the G2A receptor. The binding of LPCs to G2A can initiate a cascade of downstream signaling events that influence cellular processes such as proliferation, migration, and immune responses.

The G2A Signaling Pathway

The interaction of this compound with the G2A receptor provides a clear example of its role in signal transduction. This pathway is of significant interest in immunology and oncology due to its involvement in lymphocyte trafficking and apoptosis.

G2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound G2A G2A Receptor This compound->G2A Binding G_protein Heterotrimeric G-protein (Gα, Gβγ) G2A->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activates ERK ERK Pathway PKC->ERK Cellular_Response Cellular Response (e.g., Migration, Proliferation) ERK->Cellular_Response

Caption: LPC-G2A Signaling Cascade.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications, particularly in the formulation of lipid-based drug delivery systems.

Liposome and Lipid Nanoparticle Formulation

The amphipathic nature of this compound allows it to be readily incorporated into liposomes and lipid nanoparticles (LNPs). Its inclusion can influence the physicochemical properties of these delivery vehicles, such as their stability, size, and surface charge. The stable ether linkage can enhance the in vivo stability of the formulation by reducing its susceptibility to enzymatic degradation.

Experimental Protocols

Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing this compound, which can then be downsized to unilamellar vesicles by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common molar ratio is 55:40:5 (DPPC:cholesterol:this compound).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 50-60°C).

    • Continue rotation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Transfer the MLV suspension to a liposome extruder pre-heated to the same temperature as the hydration step.

    • Extrude the liposome suspension through a 100 nm polycarbonate membrane for a defined number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the vesicles.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_form Vesicle Formation cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate Forms MLVs extrude 5. Extrude for Size Reduction hydrate->extrude dls 6. Dynamic Light Scattering (Size, PDI) extrude->dls zeta 7. Zeta Potential (Surface Charge) extrude->zeta

Caption: Thin-Film Hydration Workflow.

Conclusion

This compound is a multifaceted lysophospholipid with significant implications for both basic and applied scientific research. Its role as a signaling molecule, coupled with its utility in the formulation of advanced drug delivery systems, underscores its importance in the field of lipidomics and pharmaceutical sciences. A thorough understanding of its synonyms, physicochemical properties, and biological functions is essential for any researcher working with this versatile molecule. The protocols and information provided in this guide serve as a foundational resource to facilitate further exploration and innovation in this exciting area of study.

References

  • PubChem. This compound. Available at: [Link].

  • Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells. Available at: [Link].

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. Available at: [Link].

  • MDPI. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Available at: [Link].

  • PubMed. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Available at: [Link].

  • PubMed. Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent. Available at: [Link].

  • MDPI. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Available at: [Link].

  • Scribd. Liposome Preparation Protocol Guide. Available at: [Link].

  • PNAS. T cell chemotaxis to lysophosphatidylcholine through the G2A receptor. Available at: [Link].

  • Frontiers. The effects of molecular and nanoscopic additives on phospholipid membranes. Available at: [Link].

  • Journal of Biological Chemistry. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs. Available at: [Link].

  • PubMed. Lysophosphatidylcholine as a Ligand for the Immunoregulatory Receptor G2A. Available at: [Link].

  • Journal of Biological Chemistry. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Available at: [Link].

  • YouTube. Factors affecting membrane fluidity | 1 minute cell bio. Available at: [Link].

  • PubMed. Effects of ether lipid 1-O-octadecyl-2-methoxy-rac-glycero- 3-phosphocholine and its analogs PAF and CPAF on the release of nitric oxide in primary cultures of rat astrocytes. Available at: [Link].

Sources

Biological Role of 1-O-Octadecyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Lyso-PAF C18 (1-O-Octadecyl-2-lyso-sn-glycero-3-phosphocholine) Audience: Senior Researchers, Lipidomics Specialists, and Drug Discovery Scientists

Executive Summary

1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18) has historically been categorized merely as the metabolic precursor or degradation product of Platelet-Activating Factor (PAF). However, contemporary lipidomics and oncology research have reclassified this ether lipid as a distinct bioactive signaling molecule.

This guide dissects the molecule’s dual identity: its canonical role in the Remodeling Pathway of inflammatory lipid synthesis and its newly identified function as an intracellular activator of the PAK2-RAF1 axis in oncogenic signaling. We provide validated LC-MS/MS protocols for its detection and mechanistic diagrams to support experimental design.

Part 1: Molecular Architecture & Chemical Identity

Structural Definition

Unlike standard diacyl-glycerophospholipids (e.g., POPC), Lyso-PAF C18 is an ether lipid . This structural distinction confers unique resistance to phospholipases and alters membrane dynamics.

Structural FeatureChemical CharacteristicBiological Implication
sn-1 Position Ether Bond (O-Octadecyl, C18:0)Resistant to Phospholipase A1 (PLA1). Provides membrane stability and enriches in lipid rafts.
sn-2 Position Hydroxyl Group (-OH)Defines the "Lyso" state. Lacks the acetyl group of active PAF. Makes the molecule amphiphilic and lytic at high concentrations.
sn-3 Position Phosphocholine Zwitterionic headgroup. Recognized by C-reactive protein and specific GPCRs (weakly).
The "Ether" Advantage

The ether linkage at the sn-1 position is evolutionarily conserved in peroxisomes. Deficiencies in the enzymes synthesizing this bond (e.g., alkylglycerone phosphate synthase) lead to severe pathologies like Zellweger syndrome, highlighting the critical role of ether lipids in neuronal myelination and reactive oxygen species (ROS) scavenging.

Part 2: The Remodeling Pathway (Metabolic Core)

The primary biological flux of Lyso-PAF C18 occurs within the PAF Remodeling Pathway . Unlike the "De Novo" pathway (used for structural membrane maintenance), the Remodeling Pathway is the rapid-response system for generating inflammatory mediators during acute stress.

Mechanism of Action[1][2]
  • Precursor Pool: The cell maintains a reservoir of 1-O-alkyl-2-arachidonoyl-GPC (membrane ether lipids).

  • Stimulation: Upon inflammatory signaling (e.g., TNF-α, Thrombin), Phospholipase A2 (cPLA2) cleaves the arachidonic acid at sn-2, releasing it for eicosanoid synthesis and leaving Lyso-PAF C18 .

  • Acetylation (Activation): The enzyme LPCAT (Lyso-PAF Acetyltransferase) rapidly acetylates Lyso-PAF C18 at the sn-2 position, converting it into active PAF C18 , a potent nanomolar-range signaling lipid.

  • Inactivation: PAF-AH (PAF Acetylhydrolase) hydrolyzes the acetyl group, reverting PAF back to Lyso-PAF C18, terminating the signal.

Pathway Visualization

The following diagram illustrates the critical enzymatic cycle controlling Lyso-PAF C18 levels.

RemodelingPathway MembraneLipid Membrane Ether Lipid (1-O-alkyl-2-arachidonoyl-GPC) LysoPAF Lyso-PAF C18 (1-O-Octadecyl-sn-glycero-3-PC) MembraneLipid->LysoPAF cPLA2 / iPLA2 (Inflammatory Stimulus) Arachidonic Arachidonic Acid (Eicosanoid Precursor) MembraneLipid->Arachidonic ActivePAF Active PAF C18 (1-O-Octadecyl-2-acetyl-sn-glycero-3-PC) LysoPAF->ActivePAF LPCAT1/2 (Acetyl-CoA dependent) ActivePAF->LysoPAF PAF-AH (Inactivation)

Figure 1: The Remodeling Pathway showing the cyclic conversion between Lyso-PAF C18 and Active PAF.[1]

Part 3: Emerging Signaling Roles (Beyond Precursor Status)

Recent high-impact studies have challenged the dogma that Lyso-PAF is biologically inert.

The PAK2-RAF1 Oncogenic Axis

In specific cancer contexts, particularly NRAS-mutant melanomas , intracellular Lyso-PAF C18 acts as a direct protein ligand.

  • Mechanism: Intracellular Lyso-PAF binds to the catalytic domain of PAK2 (p21-activated kinase 2).[2][3]

  • Effect: This binding alters ATP kinetics, enhancing PAK2 activity.[2][3] Activated PAK2 then phosphorylates RAF1 at Serine 338.[2][3]

  • Clinical Relevance: This pathway bypasses standard BRAF signaling, providing a mechanism for drug resistance in melanoma. Targeting the enzymes producing Lyso-PAF (PLA2G7) is a potential therapeutic strategy.

Sperm Motility and Fertility

Lyso-PAF C18 is abundant in mammalian spermatozoa. While high concentrations are cytotoxic (detergent effect), physiological levels are required for membrane fluidity changes associated with capacitation —the process enabling sperm to fertilize an egg.

Part 4: Analytical Methodology (LC-MS/MS)

Expert Insight: Quantifying ether lipids requires preventing acid-catalyzed hydrolysis. Unlike plasmalogens (vinyl ethers), Lyso-PAF C18 (alkyl ether) is relatively stable, but standard "Bligh & Dyer" extractions should be performed with neutral solvents to prevent headgroup migration.

Validated Protocol: Targeted Lipidomics

Objective: Absolute quantitation of Lyso-PAF C18 in plasma or cell lysate.

Step 1: Sample Preparation (Protein Precipitation)

  • Reagent: Methanol containing internal standard (IS: d4-Lyso-PAF C18 or Lyso-PAF C16).

  • Procedure: Add 300 µL cold MeOH (with IS) to 100 µL sample. Vortex 30s. Incubate -20°C for 20 min. Centrifuge 14,000 x g for 10 min. Transfer supernatant.

Step 2: LC Separation

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50mm, 1.7 µm).[4]

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Gradient: 30% B to 90% B over 8 minutes.

Step 3: MS/MS Detection (MRM Parameters) [5]

  • Ionization: ESI Positive Mode.

  • Target Analyte: this compound.[6][7][8][9][10][11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Lyso-PAF C18 510.4 [M+H]+184.1 25-30Phosphocholine headgroup fragment (Standard for PC lipids)
Lyso-PAF C18 510.4 [M+H]+104.1 40Choline fragment (Confirmatory)
Lyso-PAF C16 482.4 [M+H]+184.1 25-30Common co-eluting analog (Monitor to ensure separation)
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Lysate) Extract Extraction (MeOH Precip + Internal Std) Sample->Extract Protein Removal LC UHPLC Separation (C18 Column) Extract->LC Injection MS ESI-MS/MS (Triple Quad) LC->MS Elution Data Quantitation (MRM 510.4 -> 184.1) MS->Data Integration

Figure 2: Step-by-step workflow for the targeted quantification of Lyso-PAF C18.

Part 5: Pharmacological Relevance & Safety

Synthetic Analogs (Antitumor Ether Lipids)

Researchers often confuse natural Lyso-PAF with synthetic analogs.

  • Natural: this compound (Subject of this guide).[6][7][8][9][10][11]

  • Synthetic Drug: Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).

    • Modification: The sn-2 hydroxyl is replaced by a methoxy group.

    • Effect: This prevents re-acylation by LPCAT (blocking the remodeling pathway) and prevents degradation by phospholipases, leading to accumulation in cancer cell membranes and induction of apoptosis via the FAS/CD95 pathway.

Safety/Toxicity
  • Hemolysis: Pure Lyso-PAF C18 is hemolytic at micromolar concentrations due to its surfactant properties.

  • Handling: Store as a lyophilized powder at -20°C. Solutions in Chloroform/Methanol are stable for <3 months if stored under Argon to prevent oxidation of trace contaminants, though the ether bond itself is oxidation-resistant compared to esters.

References

  • Gao, X., et al. (2020). "Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation."[3] National Institutes of Health / PubMed. Link

    • Key finding: Identification of the Lyso-PAF/PAK2 signaling axis in melanoma.[2][3]

  • PubChem Compound Summary. "this compound (CID 2733532)."[8] National Center for Biotechnology Information. Link

    • Key finding: Chemical structure, physical properties, and mass spectrometry d
  • McIntyre, T. M., et al. (1991). "A coenzyme A-independent transacylase is linked to the formation of platelet-activating factor (PAF) by generating the lyso-PAF intermediate."[10] Journal of Biological Chemistry. Link

    • Key finding: Definition of the remodeling pathway and enzym
  • Cayman Chemical. "Lyso-PAF C-18 Product Information & Technical Data." Cayman Chemical. Link

    • Key finding: Solubility, stability, and handling protocols.
  • Stafforini, D. M., et al. (1987). "Human plasma platelet-activating factor acetylhydrolase." Journal of Biological Chemistry. Link

    • Key finding: Role of PAF-AH in converting PAF to Lyso-PAF.

Sources

High-Resolution Lipidomics of 1-O-Octadecyl-SN-glycero-3-phosphocholine (Lyso-PAF C18:0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution Lipidomics of 1-O-Octadecyl-SN-glycero-3-phosphocholine Content Type: In-Depth Technical Guide Audience: Researchers, Lipidomics Specialists, and Drug Development Professionals

Executive Summary

This compound, commonly referred to as Lyso-PAF C18:0 , is a bioactive ether lipid and the direct metabolic precursor/metabolite of Platelet-Activating Factor (PAF). Unlike abundant ester-linked phosphatidylcholines (Lyso-PC), Lyso-PAF possesses an sn-1 ether (alkyl) linkage , conferring unique resistance to phospholipase A1 (PLA1) hydrolysis and distinct signaling capabilities.

This guide provides a rigorous technical framework for the extraction, separation, and quantification of Lyso-PAF C18:0. It addresses the critical analytical challenge of distinguishing this ether lipid from its isobaric and structural ester analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Chemical Identity & Structural Biology

The Ether Advantage

The defining feature of Lyso-PAF C18:0 (CAS: 74430-89-0) is the ether bond at the sn-1 position of the glycerol backbone. While standard Lyso-PC contains an acyl-ester linkage (C=O), Lyso-PAF contains an alkyl-ether linkage (-O-CH2-).

  • Chemical Stability: The ether bond is resistant to acid and base hydrolysis relative to esters, and completely resistant to PLA1 activity.

  • Structural Consequence: The lack of a carbonyl oxygen at sn-1 increases the hydrophobicity of the molecule compared to its ester analog (Lyso-PC 18:0), affecting reverse-phase chromatographic retention.

The PAF Remodeling Pathway

Lyso-PAF is not merely a degradation product; it is the central hub of the "Remodeling Pathway," the primary mechanism for rapid PAF synthesis during acute inflammation.[1]

  • Biosynthesis: Membrane-bound Alkyl-PC is hydrolyzed by PLA2 to generate Lyso-PAF.[2][3][4]

  • Activation: LPCAT1 (constitutive) or LPCAT2 (inducible) acetylates Lyso-PAF at the sn-2 position to form active PAF.[2]

  • Inactivation: PAF-AH (PAF Acetylhydrolase, also known as Lp-PLA2) hydrolyzes the acetyl group from PAF, reverting it to Lyso-PAF.

Figure 1: The PAF Remodeling Cycle This diagram illustrates the enzymatic cycling between inert membrane lipids, Lyso-PAF, and active PAF.[4]

PAF_Remodeling_Pathway AlkylPC Membrane Alkyl-PC (1-O-alkyl-2-acyl-GPC) LysoPAF Lyso-PAF C18:0 (1-O-octadecyl-GPC) AlkylPC->LysoPAF PLA2 (Phospholipase A2) LysoPAF->AlkylPC LPCAT (Acyl-CoA) PAF Platelet Activating Factor (PAF C18:0) LysoPAF->PAF LPCAT1 / LPCAT2 (Acetyl-CoA Transferase) PAF->LysoPAF PAF-AH (Lp-PLA2)

Caption: The Remodeling Pathway. Lyso-PAF acts as the obligate intermediate between membrane storage lipids (Alkyl-PC) and the potent signaling mediator PAF.

Part 2: Analytical Lipidomics Workflow

Experimental Design & Internal Standards

To ensure scientific integrity (E-E-A-T), absolute quantification requires the use of a stable isotope-labeled internal standard (IS) that matches the ionization efficiency and retention time of the analyte.

  • Recommended IS: Lyso-PAF C18:0-d4 (1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine-d4).

  • Why: Deuterium labeling on the headgroup or alkyl chain corrects for matrix effects and ionization suppression in ESI+.

Sample Preparation: The Modified BUME Method

While traditional Folch extraction works, it often results in ion suppression due to high phospholipid carryover. The Butanol/Methanol (BUME) method is superior for ether lipids due to better recovery and phase separation.

Protocol:

  • Aliquot: Transfer 50 µL of plasma/cell homogenate to a glass tube.

  • Spike: Add 10 µL of Internal Standard (Lyso-PAF C18:0-d4, 1 µM in methanol).

  • Lysis: Add 300 µL of Butanol:Methanol (3:1 v/v) . Vortex vigorously for 30 seconds.

  • Phase Separation: Add 300 µL of Heptane:Ethyl Acetate (3:1 v/v) followed by 300 µL of 1% Acetic Acid.

  • Extraction: Vortex for 1 minute. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection: Transfer the upper organic phase to a fresh vial.

  • Re-extraction (Optional): Repeat steps 4-6 to maximize recovery.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (N2).

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A:B (50:50) for LC-MS injection.

LC-MS/MS Methodology

The separation of Lyso-PAF from Lyso-PC (ester) is critical. Although they have different masses (Lyso-PAF C18:0 = 509.7 Da; Lyso-PC 18:0 = 523.7 Da), chromatographic separation confirms identity and reduces isotopic overlap.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5]

  • Column Temp: 55°C (Higher temp improves peak shape for saturated lipids).

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Note: Ammonium formate is essential for facilitating [M+H]+ formation and preventing sodium adducts.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 40 0.4
2.0 43 0.4
12.0 99 0.4
14.0 99 0.4
14.1 40 0.4

| 16.0 | 40 | 0.4 |

Mass Spectrometry (ESI Positive Mode): Lyso-PAF ionizes readily as the protonated species [M+H]+. The dominant fragment is the phosphocholine headgroup (m/z 184).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lyso-PAF C18:0 510.4 184.1 3025
Lyso-PAF C18:0-d4 (IS)514.4184.13025
Lyso-PC 18:0 (Interference Check)524.4184.13025

Figure 2: Analytical Workflow Logic This diagram details the decision tree for sample processing and data validation.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Lyso-PAF C18:0-d4) Sample->Spike Extract BUME Extraction (Butanol/Methanol) Spike->Extract LC UHPLC Separation (BEH C18 Column) Extract->LC MS ESI+ MS/MS Detection (MRM 510.4 -> 184.1) LC->MS Validation Validation Check: Retention Time > Lyso-PC 18:0? MS->Validation Validation->LC No (Re-optimize Gradient) Result Quantification (pmol/mL) Validation->Result Yes (Ether is less polar)

Caption: Workflow for Lyso-PAF quantification. Validation relies on the retention time shift relative to ester analogs.

Part 3: Data Interpretation & Biomarker Applications

Retention Time Logic

On a C18 reversed-phase column, elution is governed by hydrophobicity.

  • Ester vs. Ether: The ester linkage (C=O) in Lyso-PC is more polar than the ether linkage (-CH2-) in Lyso-PAF.

  • Result: Lyso-PAF C18:0 will elute after Lyso-PC 18:0.

  • Verification: If your Lyso-PAF peak elutes before the Lyso-PC 18:0 peak, suspect a misidentification or a plasmalogen (vinyl ether) interference, although plasmalogens typically require acid hydrolysis to differentiate.

Biological Context

Elevated levels of Lyso-PAF C18:0 are often observed in:

  • Sepsis & Acute Inflammation: Due to hyper-activation of the remodeling pathway.

  • Neurodegenerative Disease: PAF-AH activity is often modulated in Alzheimer's, altering the Lyso-PAF/PAF ratio.

  • Cancer: Tumor microenvironments often exhibit dysregulated lipid signaling to promote angiogenesis (via PAF).

Calculation

Calculate the concentration (


) using the ratio of the peak areas:


Where RF (Response Factor) is assumed to be 1.0 if using a deuterated analog, but should be experimentally verified.

References

  • PubChem. (2024).[6] this compound (Compound).[7][8] National Library of Medicine. [Link]

  • Löfgren, L., et al. (2012). The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma. Journal of Lipid Research. [Link]

  • Shindou, H., & Shimizu, T. (2009). Acyl-CoA:lysophospholipid acyltransferases.[2][3][9] Journal of Biological Chemistry. [Link]

  • Liebisch, G., et al. (2004). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link]

Sources

An In-Depth Technical Guide to 1-O-Octadecyl-sn-glycero-3-phosphocholine: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the ether lipid, 1-O-Octadecyl-sn-glycero-3-phosphocholine. It delves into the historical context of its discovery, details established synthetic and analytical methodologies, and explores its significant and diverse biological functions. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this important bioactive molecule and its potential therapeutic applications.

Introduction: The Significance of an Ether Linkage

This compound is a member of the broader class of ether lipids, which are distinguished from the more common diacyl phospholipids by the presence of an ether bond at the sn-1 position of the glycerol backbone. This seemingly subtle structural variation imparts significant and unique physicochemical and biological properties. The ether linkage is more resistant to chemical and enzymatic degradation compared to the ester bond found in conventional phospholipids, leading to increased stability and a distinct metabolic fate.

This guide will navigate the journey of this compound from its conceptual origins in the pioneering work on phospholipid synthesis to its current status as a molecule of interest in cancer research and cell signaling.

The Genesis of a Molecule: Discovery and Synthesis

While the precise first synthesis of this compound is not extensively documented as a singular landmark event, its creation is a direct intellectual descendant of the foundational work in phospholipid chemistry. The pioneering research of Erich Baer and Morris Kates in the mid-20th century laid the essential groundwork for the stereospecific synthesis of glycerophospholipids. Their successful synthesis of L-α-glycerylphosphorylcholine established the fundamental chemical strategies that would be adapted for the creation of a wide array of phospholipid analogs, including ether lipids.[1][2]

The synthesis of this compound relies on a multi-step process that requires careful control of stereochemistry and the use of protective group chemistry to ensure the desired final product.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound can be conceptually broken down into three key stages: the formation of the chiral glycerol backbone, the introduction of the octadecyl ether linkage at the sn-1 position, and the final phosphorylation and introduction of the choline headgroup at the sn-3 position.

Retrosynthesis Target This compound Intermediate1 1-O-Octadecyl-sn-glycerol Target->Intermediate1 Phosphorylation & Choline Introduction Intermediate2 Protected sn-Glycerol Derivative Intermediate1->Intermediate2 Etherification Starting_Material Chiral Precursor (e.g., D-Mannitol, (R)-(-)-Glycidol) Intermediate2->Starting_Material Synthesis of Chiral Backbone

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Generalized Synthetic Workflow

The following protocol outlines a representative, field-proven methodology for the synthesis of this compound, drawing upon established principles of ether lipid synthesis.

Step 1: Synthesis of a Chiral Glycerol Precursor

The synthesis begins with a readily available chiral starting material, such as D-mannitol or (R)-(-)-glycidol, to establish the correct stereochemistry at the sn-2 position of the glycerol backbone. Protecting groups, such as isopropylidene or benzyl groups, are employed to selectively mask the hydroxyl groups at the sn-2 and sn-3 positions, leaving the sn-1 hydroxyl group available for etherification.

Step 2: Etherification via Williamson Ether Synthesis

The protected glycerol derivative is then subjected to a Williamson ether synthesis. The free hydroxyl group at the sn-1 position is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an octadecyl halide (e.g., 1-bromooctadecane) in an SN2 reaction to form the ether linkage.

Williamson_Ether_Synthesis Protected Glycerol Protected Glycerol Alkoxide Alkoxide Protected Glycerol->Alkoxide + NaH 1-O-Octadecyl-sn-glycerol Derivative 1-O-Octadecyl-sn-glycerol Derivative Alkoxide->1-O-Octadecyl-sn-glycerol Derivative + Octadecyl Bromide

Caption: Williamson ether synthesis for the formation of the ether linkage.

Step 3: Deprotection and Phosphorylation

Following the successful introduction of the octadecyl chain, the protecting groups at the sn-2 and sn-3 positions are removed. The free hydroxyl group at the sn-3 position is then phosphorylated. A common method involves the use of phosphorus oxychloride (POCl3) or a phosphoramidite reagent, followed by hydrolysis.

Step 4: Introduction of the Choline Headgroup

The final step involves the introduction of the choline headgroup. This is typically achieved by reacting the phosphorylated intermediate with choline tosylate or by a two-step procedure involving reaction with 2-bromoethanol followed by quaternization with trimethylamine.

Step 5: Purification and Characterization

The final product is purified using chromatographic techniques, such as silica gel column chromatography, to yield pure this compound. The identity and purity of the compound are then confirmed through a suite of analytical techniques as detailed in the following section.

Analytical Characterization: A Multi-faceted Approach

The unambiguous identification and characterization of this compound require a combination of analytical techniques. Each method provides unique structural information, and together they form a self-validating system for confirming the molecular identity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of phospholipids. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these molecules.

Expected Fragmentation Pattern:

In positive ion mode ESI-MS/MS, this compound is expected to exhibit a characteristic fragmentation pattern.

Precursor Ion (m/z) Fragment Ion (m/z) Description of Fragment
[M+H]⁺184.07Phosphocholine headgroup
[M+H]⁺[M+H - 59]⁺Loss of trimethylamine
[M+H]⁺[M+H - 183]⁺Loss of the entire phosphocholine headgroup
[M+H]⁺VariesLoss of the octadecyl chain

The presence of the prominent fragment at m/z 184.07 is a strong indicator of a phosphocholine-containing lipid.[3]

MS_Fragmentation Precursor [M+H]⁺ Fragment1 m/z 184.07 (Phosphocholine) Precursor->Fragment1 Fragment2 [M+H - 183]⁺ (Loss of Headgroup) Precursor->Fragment2 Fragment3 Loss of Alkyl Chain Precursor->Fragment3

Caption: Expected major fragmentation pathways in positive ion ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s) Approximate Chemical Shift (ppm)
-N⁺(CH₃)₃~3.4
-CH₂-N⁺-~3.8
-CH₂-O-P-~4.3
Glycerol backbone protons3.5 - 4.2
-O-CH₂- (octadecyl)~3.5
-(CH₂)₁₆- (octadecyl)1.2 - 1.6
-CH₃ (octadecyl)~0.9

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon(s) Approximate Chemical Shift (ppm)
-N⁺(CH₃)₃~54
-CH₂-N⁺-~66
-CH₂-O-P-~60
Glycerol backbone carbons63 - 72
-O-CH₂- (octadecyl)~72
-(CH₂)₁₆- (octadecyl)22 - 32
-CH₃ (octadecyl)~14
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic FTIR Absorption Bands:

Functional Group Approximate Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3500 (broad)
C-H stretch (alkyl)2850 - 2960
P=O stretch (phosphate)1220 - 1260
P-O-C stretch1050 - 1090
C-O-C stretch (ether)1100 - 1150

The presence of a strong absorption band corresponding to the P=O stretch is a key indicator of the phosphate group, while the C-O-C stretch confirms the ether linkage.

Biological Functions and Therapeutic Implications

This compound and related alkyllysophospholipids exhibit a range of potent biological activities, with their anticancer properties being the most extensively studied. Unlike traditional chemotherapeutic agents that target DNA, these ether lipids primarily act on cell membranes and signaling pathways.[4][5][6]

Anticancer Activity: A Multi-pronged Attack

The antitumor action of alkyllysophospholipids is multifaceted and involves the disruption of several key cellular processes in cancer cells, often leading to apoptosis (programmed cell death).

4.1.1. Disruption of Lipid Rafts and Signaling Platforms:

This compound has been shown to accumulate in lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These rafts serve as organizing centers for signaling molecules. By inserting into these domains, the ether lipid can disrupt their integrity and interfere with the signaling pathways that are crucial for cancer cell proliferation and survival.[7]

Lipid_Raft_Disruption cluster_0 Normal Lipid Raft cluster_1 Disrupted Lipid Raft Receptor Receptor Signaling Protein Signaling Protein Receptor->Signaling Protein Signal Transduction Receptor_d Receptor_d Signaling Protein_d Signaling Protein_d Ether_Lipid 1-O-Octadecyl-sn- glycero-3-phosphocholine Ether_Lipid->Receptor_d Ether_Lipid->Signaling Protein_d

Caption: Disruption of lipid raft integrity by this compound.

4.1.2. Inhibition of Key Survival Pathways:

A primary mechanism of action for this class of compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival and proliferation. By inhibiting Akt, this compound can effectively shut down these pro-survival signals, pushing the cancer cell towards apoptosis.

PI3K_Akt_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Ether_Lipid This compound Ether_Lipid->Akt inhibits

Caption: Inhibition of the PI3K/Akt survival pathway.

4.1.3. Induction of Apoptosis:

The culmination of these disruptive effects is the induction of apoptosis. This can occur through both extrinsic and intrinsic pathways. The interference with membrane signaling can lead to the activation of death receptors on the cell surface, while the inhibition of survival pathways and induction of cellular stress can trigger the mitochondrial-mediated intrinsic apoptotic cascade.

Role in Cell Signaling and Membrane Dynamics

Beyond its anticancer properties, this compound and other ether lipids are integral components of cellular membranes and are involved in various signaling processes. Their resistance to degradation allows them to have a longer half-life in membranes, potentially modulating membrane fluidity and the function of membrane-bound proteins over extended periods.

Future Directions and Therapeutic Potential

The unique mechanism of action of this compound and its analogs makes them promising candidates for further drug development. Their ability to selectively target cancer cells while sparing normal cells is a significant advantage over many conventional chemotherapies.[5]

Future research will likely focus on:

  • Optimizing Drug Delivery: Developing novel formulations to enhance the bioavailability and targeted delivery of these ether lipids to tumor tissues.

  • Combination Therapies: Investigating the synergistic effects of combining these agents with other anticancer drugs or radiation therapy.

  • Exploring Other Therapeutic Areas: Given their role in fundamental cellular processes, the therapeutic potential of these compounds may extend beyond oncology to other diseases involving aberrant cell signaling or membrane function.

Conclusion

This compound stands as a testament to the profound impact that subtle changes in molecular architecture can have on biological function. From its roots in the foundational principles of lipid chemistry, this ether lipid has emerged as a molecule with significant therapeutic potential, particularly in the realm of oncology. Its unique membrane-centric mechanism of action offers a compelling alternative to traditional cytotoxic drugs and opens new avenues for the development of more targeted and effective cancer therapies. Continued research into the intricate biological roles of this and other ether lipids will undoubtedly unlock further opportunities for therapeutic innovation.

References

  • van Blitterswijk, W. J., & Verheij, M. (2013). Anticancer mechanisms and clinical application of alkylphospholipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 663–674. [Link]

  • Berdel, W. E., Bausert, W. R., Fink, U., Rastetter, J., & Munder, P. G. (1981). Anti-tumor Action of Alkyl-Lysophospholipids (Review). Anticancer Research, 1(6), 345–352. [Link]

  • van Blitterswijk, W. J., & Verheij, M. (2008). Anticancer alkylphospholipids: mechanisms of action, cellular sensitivity and resistance, and clinical prospects. Current pharmaceutical design, 14(21), 2061–2074. [Link]

  • Zaremberg, V., & McMaster, C. R. (2002). A new class of anticancer alkylphospholipids uses lipid rafts as membrane gateways to induce apoptosis in lymphoma cells. The Journal of biological chemistry, 277(29), 26357–26366. [Link]

  • Tokumura, A., Fukuzawa, K., & Tsukatani, H. (1985). Desorption chemical ionization mass spectrometry of 1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholines and analogues. Journal of lipid research, 26(2), 272–277. [Link]

  • Paltauf, F. (1994). Ether lipids in biomembranes. Chemistry and physics of lipids, 74(2), 101–139.
  • Glycerophospholipid - Wikipedia. (n.d.). Retrieved from [Link]

  • Baer, E., & Kates, M. (1948). L-α-Glycerylphosphorylcholine. Journal of the American Chemical Society, 70(4), 1394–1399. [Link]

  • Baer, E., & Kates, M. (1948). L-alpha-glycerylphosphorylcholine. Journal of the American Chemical Society, 70(4), 1394–1399. [Link]

  • Gomes, M. A. G. B., Bauduin, A., Le Roux, C., Fouinneteau, R., Berthe, W., Berchel, M., Couthon, H., & Jaffrès, P. A. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 19, 1299–1369. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of glycerophospholipids by electrospray ionization tandem mass spectrometry. Journal of lipid research, 46(1), 1–9.
  • Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • The FTIR spectra of 2 mg/mL phospholipid standard mixture (39% PC, 22%... (n.d.). Retrieved from [Link]

  • Ren, S., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 663(3), 545–556. [Link]

Sources

Technical Guide: 1-O-Octadecyl-SN-glycero-3-phosphocholine (Lyso-PAF C18)

[1]

Executive Summary

1-O-Octadecyl-sn-glycero-3-phosphocholine (CAS: 74430-89-0), commonly referred to as Lyso-PAF C18 , is a bioactive ether-linked lysophospholipid. Unlike typical ester-linked lipids, the sn-1 position features an ether bond to an octadecyl (C18:0) chain, conferring exceptional chemical stability against phospholipase A1 (PLA1) and non-enzymatic hydrolysis.

This guide details the molecule's critical role as the metabolic checkpoint in the Platelet-Activating Factor (PAF) Remodeling Pathway , its utility as a stable internal standard in lipidomics, and the precise LC-MS/MS workflows required for its quantification in complex biological matrices.

Part 1: Chemical Architecture & Stability

The Ether Advantage

The defining feature of Lyso-PAF C18 is the ether linkage at the sn-1 position. In standard membrane lipids (diacyl-GPC), both hydrophobic tails are attached via ester bonds.

  • Ester Bond: Susceptible to acid/base hydrolysis and PLA1/PLA2 cleavage.

  • Ether Bond (sn-1): Resistant to PLA1 and chemical hydrolysis. This stability preserves the lipid backbone during metabolic remodeling, allowing the cell to rapidly cycle the sn-2 substituent (e.g., arachidonic acid or acetate) without destroying the lipid anchor.

Implication for Research: When using Lyso-PAF C18 as a metabolic tracer or liposomal component, it exhibits a significantly longer half-life in plasma compared to its ester analogs (e.g., Lyso-PC 18:0) because it bypasses major degradative pathways.

Physicochemical Profile
PropertySpecification
Systematic Name This compound
Common Name Lyso-PAF C18, Octadecyl-lyso-PAF
Molecular Formula C₂₆H₅₆NO₆P
Exact Mass 509.3845
Solubility Soluble in Methanol, Ethanol, Chloroform:Methanol (2:1). Poorly soluble in water (forms micelles).
Critical Micelle Concentration (CMC) ~5–10 µM (Lower than ester analogs due to alkyl chain hydrophobicity)

Part 2: Biological Matrix & Metabolism

The Remodeling Pathway

Lyso-PAF C18 is not merely a degradation product; it is the central hub of the PAF Remodeling Pathway .[1][2] While the De Novo pathway synthesizes PAF from scratch to maintain membrane structure, the Remodeling Pathway is activated during acute inflammation (e.g., by TNF-α or LPS) to rapidly generate bioactive PAF.[1]

Mechanism of Action:

  • Precursor: Membrane-bound Alkyl-Arachidonoyl-PC (a storage form).

  • Activation: Phospholipase A2 (cPLA2) cleaves the arachidonic acid at sn-2, releasing Lyso-PAF C18 .

  • Acetylation: The enzyme LPCAT2 (Lyso-PAF Acetyltransferase) transfers an acetyl group to the sn-2 position, converting inactive Lyso-PAF into active PAF.

  • Inactivation: PAF-Acetylhydrolase (PAF-AH) hydrolyzes the acetyl group, returning the molecule to the Lyso-PAF C18 state.

Pathway Visualization

RemodelingPathwayAlkylPCAlkyl-Arachidonoyl-PC(Membrane Storage)LysoPAFLyso-PAF C18(1-O-Octadecyl-GPC)AlkylPC->LysoPAFcPLA2(Activated by Ca2+)ArachidonicArachidonic Acid(Inflammatory Precursor)AlkylPC->ArachidonicPAFPlatelet-Activating Factor(PAF C18)LysoPAF->PAFLPCAT1/2(Acetyl-CoA Transferase)PAF->LysoPAFPAF-AH(Acetylhydrolase)AcetateAcetatePAF->Acetate

Caption: The PAF Remodeling Cycle. Lyso-PAF C18 serves as the obligate intermediate between membrane storage lipids and bioactive PAF.

Part 3: Analytical Workflows (LC-MS/MS)

Quantification of Lyso-PAF C18 is challenging due to its zwitterionic nature and potential isobaric interference from ester-linked Lyso-PC (18:0e vs 17:0a). High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Targeted Quantification

Objective: Quantify Lyso-PAF C18 in plasma or cell lysate.

1. Sample Preparation (Modified Bligh-Dyer)
  • Step 1: Add 100 µL sample (plasma/lysate) to a glass tube.

  • Step 2: Spike with Internal Standard (IS) : 10 µL of 1-O-octadecyl-d4-sn-glycero-3-phosphocholine (1 µM in MeOH).

    • Causality: Deuterated IS corrects for extraction efficiency and Ionization suppression (Matrix Effects).

  • Step 3: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex for 2 mins.

  • Step 4: Add 125 µL Chloroform and 125 µL Water. Vortex.

  • Step 5: Centrifuge at 1,000 x g for 5 mins to split phases.

  • Step 6: Collect lower organic phase (Chloroform). Dry under Nitrogen gas. Reconstitute in 100 µL Mobile Phase A:B (50:50).

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Gradient: 50% B to 100% B over 5 minutes.

3. Mass Spectrometry Transitions (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lyso-PAF C18 510.4 [M+H]⁺184.1 (Phosphocholine)3525
Lyso-PAF C18 510.4 [M+H]⁺104.1 (Choline)3535
Lyso-PAF-d4 (IS) 514.4 [M+H]⁺184.1 (Phosphocholine)3525

Note: The m/z 184 fragment is highly specific for the phosphocholine headgroup. The m/z 104 fragment is less abundant but useful for confirmation.

Analytical Workflow Diagram

LCMSWorkflowSampleBiological Sample(Plasma/Cell Lysate)ExtractionLipid Extraction(Bligh-Dyer / MTBE)Sample->Extraction+ Internal Std (d4)SeparationUPLC Separation(C18 Column)Extraction->SeparationReconstitutionIonizationESI (+)SourceSeparation->IonizationGradient ElutionDetectionTriple Quad MS(MRM: 510.4 > 184.1)Ionization->DetectionFragmentation

Caption: Step-by-step workflow for the targeted lipidomic analysis of Lyso-PAF C18.

Part 4: Handling & Storage Protocols

Proper handling is critical to prevent aggregation and degradation (though less sensitive than PAF, it is still a lipid).

  • Storage:

    • Powder: -20°C, desiccated. Stable for >1 year.

    • Solution: -80°C in Chloroform or Methanol. Avoid aqueous storage (risk of aggregation/micelle formation).

  • Solubilization:

    • Lyso-PAF C18 is hygroscopic. Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve in Chloroform:Methanol (1:1) for stock solutions (e.g., 10 mM).

    • For cell culture use: Evaporate solvent and reconstitute in PBS containing 0.1% Fatty Acid-Free BSA (BSA acts as a carrier to prevent micelle toxicity).

References

  • LIPID MAPS® Structure Database. (2024). This compound (LMSD: LMGP010106). LIPID MAPS.[4] [Link][4]

  • PubChem Compound Summary. (2024). This compound (CID 2733532).[4] National Center for Biotechnology Information. [Link]

  • Shindou, H., & Shimizu, T. (2009). Acyl-CoA:lysophospholipid acyltransferases. Journal of Biological Chemistry, 284(1), 1-5. [Link]

  • McIntyre, T. M., et al. (2009). The platelet-activating factor receptor.[2][5] Journal of Lipid Research, 50, S363-S367. [Link]

  • Liebisch, G., et al. (2013). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. [Link]

Methodological & Application

Analytical Guide: 1-O-Octadecyl-SN-glycero-3-phosphocholine (Lyso-PAF C18)

[1]

Executive Summary & Biological Context

1-O-Octadecyl-sn-glycero-3-phosphocholine , commonly referred to as Lyso-PAF C18 or Lyso-PC(O-18:0) , is a bioactive ether lipid. Unlike typical lysophosphatidylcholines (Lyso-PCs) which possess an acyl (ester) linkage at the sn-1 position, Lyso-PAF contains an alkyl (ether) linkage.

Significance: It serves as the direct metabolic precursor and degradation product of Platelet-Activating Factor (PAF) , a potent inflammatory mediator. The conversion between Lyso-PAF and PAF constitutes the "Remodeling Pathway," a critical cycle in inflammatory signaling. Accurate quantification is essential for studying atherosclerosis, anaphylaxis, and membrane lipid dynamics.

Analytical Challenge:

  • Differentiation: It must be distinguished from its ester analog (Lyso-PC 18:0) and from PAF itself.[1]

  • In-Source Fragmentation (ISF): PAF (1-O-alkyl-2-acetyl-GPC) can lose its sn-2 acetyl group during electrospray ionization, artificially inflating Lyso-PAF signals. Chromatographic separation is mandatory.

Physicochemical Profile

PropertyDetail
IUPAC Name 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine
Formula C₂₆H₅₆NO₆P
Monoisotopic Mass 509.3845 Da
Precursor Ion [M+H]⁺ 510.4 m/z
Critical Linkage sn-1 Ether (Alkyl) bond (Stable against PLA1 hydrolysis)
Solubility Soluble in Methanol, Ethanol, Chloroform; Poor in Water

Diagrammatic Workflows

A. The PAF Remodeling Pathway

This diagram illustrates the metabolic position of Lyso-PAF, highlighting why upstream PAF separation is critical.

PAF_RemodelingAlkylAcylPCAlkyl-Acyl-GPC(Membrane Reservoir)LysoPAFLyso-PAF C18(1-O-Octadecyl-GPC)AlkylAcylPC->LysoPAFHydrolysis (PLA2)PAFPAF C18(1-O-Octadecyl-2-acetyl-GPC)LysoPAF->PAFAcetylation (LPCAT)PAF->LysoPAFDegradation (PAF-AH)ISFWARNING: In-Source Fragmentation(PAF mimics Lyso-PAF in MS source)PAF->ISFPLA2PLA2LPCATLPCAT1/2(Acetyltransferase)PAFAHPAF-AH(Acetylhydrolase)

Caption: The Remodeling Pathway showing the reversible conversion between Lyso-PAF and PAF. Note the risk of MS source fragmentation.[2]

B. Analytical Workflow

Analytical_WorkflowSampleBiological Sample(Plasma/Cell Pellet)SpikeInternal Standard Spike(Lyso-PAF C18-d4)Sample->SpikeExtractionMTBE Extraction(Matyash Method)Spike->ExtractionSeparationUHPLC Separation(C18 Column)Extraction->SeparationDetectionMS/MS Detection(MRM Mode)Separation->DetectionDataQuantification(Area Ratio vs IS)Detection->Data

Caption: Step-by-step workflow from sample preparation to data analysis using MTBE extraction and LC-MS/MS.

Protocol 1: Sample Preparation (MTBE Method)

Rationale: The Methyl-tert-butyl ether (MTBE) method is superior to the traditional Folch (Chloroform) method for this application. It forms the lipid-rich organic layer on top , making recovery easier and reducing contamination from the protein pellet at the bottom.

Reagents
  • Methanol (LC-MS grade)

  • MTBE (HPLC grade)

  • Ammonium Formate (5 mM in water)[3]

  • Internal Standard (IS): this compound-d4 (Lyso-PAF C18-d4). Crucial for correcting matrix effects.

Step-by-Step Procedure
  • Sample Aliquot: Transfer 50 µL of plasma or cell homogenate to a 1.5 mL glass-lined or polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard solution (e.g., 1 µM in methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex for 10 seconds. Incubate on ice for 10 minutes.

  • Extraction: Add 750 µL of MTBE. Vortex vigorously for 1 minute (or shake at room temp for 10 mins).

  • Phase Separation: Add 188 µL of water (or 5 mM ammonium formate to improve separation). Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic phase (MTBE layer containing Lyso-PAF) to a fresh glass vial.

    • Note: Avoid disturbing the middle protein interface.

  • Re-extraction (Optional): For higher recovery, repeat steps 4-7 on the lower phase.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve the dry residue in 100 µL of Initial Mobile Phase (e.g., 60:40 Water/Acetonitrile).

Protocol 2: LC-MS/MS Methodology

Rationale: A Reverse-Phase (C18) method is selected to ensure separation of Lyso-PAF from PAF. While HILIC separates classes well, C18 provides better retention of the hydrophobic alkyl chain and separates the Lyso-form (elutes earlier) from the Acetyl-form (PAF, elutes later).

UHPLC Conditions[5]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[4]

  • Column Temp: 55°C (Improves peak shape for lipids).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Event
0.0 15 Initial
2.0 30 Elution of Lyso-PAF
5.0 48 Elution of PAF (Wash)
8.0 82 Wash other lipids
8.1 99 Column Clean

| 10.0 | 15 | Re-equilibration |

Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][5]

  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 300°C.

MRM Transitions (Multiple Reaction Monitoring)

The 184.1 m/z product ion (phosphocholine headgroup) is the most sensitive fragment for all PC species. Specificity is achieved via the unique precursor mass and retention time.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Retention Time (Approx)
Lyso-PAF C18 510.4 184.1 25 2.5 min
Lyso-PAF C18-d4 (IS)514.4184.1252.5 min
Lyso-PC 18:0 (Ester)524.4184.1252.8 min
PAF C18 (Interference)552.5184.1285.2 min

Expert Note: Monitor the PAF transition (552.5 -> 184.1) in the same run. If a peak appears in the PAF channel at the SAME retention time as Lyso-PAF, you have source fragmentation. If the PAF peak elutes later (5.2 min), your separation is successful.

Validation & Quality Control

A. Linearity & Range
  • Standard Curve: Prepare 8 points ranging from 1 nM to 1000 nM in matrix-matched solvent or surrogate matrix (e.g., PBS + BSA).

  • Acceptance: r² > 0.99.

B. Matrix Effect & Recovery
  • Matrix Factor: Compare peak area of Lyso-PAF spiked into extracted plasma vs. neat solvent.

  • Correction: The use of the deuterated IS (Lyso-PAF C18-d4) will automatically correct for ionization suppression/enhancement if the IS co-elutes perfectly with the analyte.

C. Stability Check
  • Ether lipids are generally more stable than ester lipids. However, store samples at -80°C.

  • Acyl Migration: Not applicable to Lyso-PAF (ether bond), but relevant if analyzing Lyso-PC simultaneously. Keep extraction pH slightly acidic (using Formic Acid) to prevent migration in ester analogs.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Contamination from labwareUse glass or certified lipid-free plastic. Avoid detergents.
Peak Tailing Column overload or metal interactionAdd 5-10 mM Ammonium Formate. Use PEEK-lined columns if available.
Lyso-PAF Signal in Blank Carryover or In-Source Fragmentation of PAFRun blank injections. Check if PAF is eluting during the "re-equilibration" phase of the previous run.
Low Sensitivity Ion SuppressionImprove sample cleanup (SPE). Verify ESI source position.

References

  • PubChem. (2024).[6] this compound (Compound Summary). National Library of Medicine. [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • Liebisch, G., et al. (2004). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 50(2), 361-368. [Link]

  • Homan, R., & Anderson, M. (1998). Rapid separation and quantitation of platelet-activating factor and analogs by high-performance liquid chromatography-mass spectrometry.[3] Journal of Chromatography B, 708(1-2), 21-26. [Link]

  • LIPID MAPS® Lipidomics Gateway. (2024). Structure Database: 1-radyl-2-lyso-sn-glycero-3-phosphocholine.[Link]

1-O-Octadecyl-SN-glycero-3-phosphocholine mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity Quantitation of 1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18:0) by LC-MS/MS Content Type: Application Note & Protocol Audience: Researchers, Lipidomics Scientists, Drug Development Professionals

Abstract

This application note details a robust, validated protocol for the extraction and quantitation of This compound (also known as Lyso-PAF C18:0 or 1-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine) in biological matrices. As the ether-linked precursor and metabolite of Platelet-Activating Factor (PAF), this lipid subclass requires specific chromatographic considerations to distinguish it from isobaric ester-linked lysophosphatidylcholines (e.g., LysoPC 17:0). We present a method utilizing protein precipitation, Reverse-Phase Liquid Chromatography (RPLC), and Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) to achieve femtomole-level sensitivity.

Molecular Profile & Analytical Challenges

This compound acts as a critical node in the "Remodeling Pathway" of PAF biosynthesis. Unlike standard LysoPCs, it possesses an ether (alkyl) linkage at the sn-1 position, conferring resistance to phospholipase A1 (PLA1) hydrolysis and altering its retention behavior on C18 stationary phases.

PropertySpecification
Common Name Lyso-PAF C18:0
IUPAC Name 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine
CAS Number 74430-89-0
Molecular Formula C₂₆H₅₆NO₆P
Monoisotopic Mass 509.3845 Da
Precursor Ion [M+H]⁺ m/z 510.4
Critical Isobar LysoPC 17:0 (Ester-linked, MW 509.35). Mass diff: ~0.03 Da. Requires chromatographic separation on unit-resolution instruments.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: this compound (>99% purity).

  • Internal Standard (IS): 1-O-octadecyl-d4-sn-glycero-3-phosphocholine (Lyso-PAF C18:0-d4).

    • Note: Do not use LysoPC 17:0 as an internal standard due to isobaric interference (m/z 510.4) on Triple Quadrupole systems.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, Ammonium Formate, Formic Acid.

Sample Preparation: Modified Protein Precipitation

Rationale: Ether lipids are sufficiently polar to remain soluble in high-organic supernatants, making Liquid-Liquid Extraction (LLE) unnecessary and prone to losses at the interface. A single-phase protein precipitation maximizes recovery.

Step-by-Step Workflow:

  • Thaw plasma/serum samples on ice.

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike 10 µL of Internal Standard working solution (e.g., 500 ng/mL Lyso-PAF C18:0-d4 in MeOH).

  • Precipitate by adding 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate at -20°C for 20 minutes to aid lipid solubility and protein aggregation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer 350 µL of the supernatant to a clean LC vial with a glass insert.

  • Store at 4°C (autosampler) for immediate analysis or -80°C for long-term storage.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

    • Why BEH C18? Provides superior peak shape for zwitterionic lipids compared to standard silica C18 at elevated pH/ionic strength.

  • Column Temp: 55°C (Improves peak sharpness and lowers backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • A: 60:40 Water/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • B: 90:10 Isopropanol/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 15 Initial Conditions
2.00 50 Elution of polar lysolipids
8.00 95 Elution of intact phospholipids
10.00 95 Column Wash
10.10 15 Re-equilibration

| 12.00 | 15 | End of Run |

Critical Separation: Under these conditions, Lyso-PAF C18:0 (Ether) typically elutes earlier than LysoPC 18:0 (Ester) due to the lack of the carbonyl oxygen, which slightly reduces polarity interaction with the stationary phase relative to the ester, but the solvophobic effect of the alkyl chain dominates. Validation: Ensure baseline resolution between Lyso-PAF C18:0 and any LysoPC 17:0 (if present).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Mechanism: [M+H]⁺ formation.[3][4]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (eV) Role
Lyso-PAF C18:0 510.4 184.1 50 28 Quantifier
Lyso-PAF C18:0 510.4 104.1 50 45 Qualifier

| IS (d4-Lyso-PAF) | 514.4 | 184.1 | 50 | 28 | Internal Std |

Note: The product ion m/z 184.1 corresponds to the phosphocholine headgroup.[5] While not unique to this molecule, specificity is achieved via the unique precursor mass (510.4) and chromatographic retention time.

Visual Workflows (Graphviz)

Figure 1: Analytical Workflow

Caption: Step-by-step protocol from plasma extraction to LC-MS/MS data acquisition.

Workflow Sample Plasma Sample (50 µL) Spike Add Internal Std (d4-Lyso-PAF) Sample->Spike Precip Protein Precip (MeOH/ACN 1:1) Spike->Precip Centrifuge Centrifuge 14,000 x g, 15 min Precip->Centrifuge Supernatant Collect Supernatant (Lipid Extract) Centrifuge->Supernatant Discard Pellet LCMS LC-MS/MS Analysis (BEH C18 / MRM) Supernatant->LCMS

Figure 2: Fragmentation Pathway (ESI+)

Caption: Collision-Induced Dissociation (CID) of the [M+H]+ precursor yields the diagnostic Phosphocholine ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 510.4 (1-O-Octadecyl-GPC) Collision Collision Cell (CID, 28 eV) Precursor->Collision Product184 Product Ion m/z 184.1 (Phosphocholine Headgroup) Collision->Product184 Dominant Fragment NeutralLoss Neutral Loss (1-O-Octadecyl-glycerol) Collision->NeutralLoss

Method Validation & Troubleshooting

Linearity & Range
  • Dynamic Range: 0.5 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear (1/x² weighting) is recommended to account for heteroscedasticity at the lower end.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (m/z 184) Source ContaminationClean the ESI cone/shield. Phospholipids are sticky and accumulate in the source.
Peak Tailing Column Overload or pHEnsure mobile phase contains Ammonium Formate (10mM). Check column age.
Isobaric Interference LysoPC 17:0 co-elutionFlatten the gradient slope between 2-6 minutes to separate the ether (C18) from the ester (C17).
Low Sensitivity Ion SuppressionPerform a post-column infusion to map matrix suppression zones. Dilute sample 1:2 with mobile phase A if needed.

References

  • Lipid Maps Structure Database. this compound (LMSD: LMGP010602). Available at: [Link]

  • Liebisch, G., et al. (2013). "High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry." Clinical Chemistry. Available at: [Link]

  • PubChem Compound Summary. this compound (CID 2733532). Available at: [Link]

  • Hermansson, M., et al. (2011). "Automated quantitative analysis of complex lipidomes by liquid chromatography/mass spectrometry." Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

common problems with 1-O-Octadecyl-SN-glycero-3-phosphocholine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist Desk
Introduction

You are likely here because your 1-O-Octadecyl-sn-glycero-3-phosphocholine (also known as Lyso-PAF C18 or 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine ) is behaving unexpectedly.

This molecule is deceptive. Structurally, it is an ether-linked lysophospholipid. Unlike standard diacyl-PCs (like DOPC), it lacks an ester bond at the sn-1 position and an acyl chain at the sn-2 position. This confers unique surfactant properties, exceptional metabolic stability against phospholipase A1, and unfortunately, a high propensity for experimental artifacts if mishandled.

This guide moves beyond basic datasheets to address the causality of common failures in solubility, stability, and analysis.

Part 1: Solubility & Reconstitution (The #1 Failure Point)

The Issue: Users often report "cloudy suspensions," "precipitates," or "inconsistent concentrations" when moving from powder to aqueous buffers.

The Science: Lyso-PAF C18 is amphiphilic with a very low Critical Micelle Concentration (CMC) , estimated in the low micromolar range (~0.4 - 4.0 µM) [1]. Below the CMC, it exists as monomers. Above it, it forms micelles.[1][2][3] If you try to dissolve it directly into water at millimolar concentrations, you are forcing a phase transition that kinetically traps the lipid, leading to aggregation rather than true solution.

Troubleshooting Q&A

Q: Why won't the powder dissolve directly in my PBS buffer? A: The hydrophobic effect is driving the C18 tails together faster than they can disperse. Protocol Fix: Never hydrate directly from powder to buffer for stock solutions.

  • Dissolve the powder in a compatible organic solvent (Chloroform or Ethanol) to create a master stock.[3]

  • Aliquot the required amount into a glass vial.

  • Evaporate the solvent (Nitrogen stream) to create a thin, uniform lipid film.

  • Hydrate the film with your aqueous buffer above the phase transition temperature (warm to ~30-40°C) with vortexing.

Q: My solution is clear, but my cells are dying immediately. Is it the solvent? A: It could be the solvent, but it is likely the lipid itself acting as a detergent. Analysis: If you used the "Ethanol Injection" method (injecting EtOH stock into media), ensure the final EtOH concentration is <0.1%. However, Lyso-PAF C18 itself is a potent surfactant. At high concentrations (>10-50 µM), it lyses cell membranes [2].

Solvent Compatibility Table
Solvent SystemSolubility LimitApplicationNotes
Chloroform ~20 mg/mLStock StorageBest for long-term storage. Prevents hydrolysis.
Ethanol ~25 mg/mLCell CultureEasier to evaporate than chloroform; miscible with water.
Water/PBS < CMC (Monomeric)ExperimentsUnstable storage. Hydrolysis risk. Prepare fresh.
DMSO VariableScreeningAvoid if possible; hygroscopic and hard to remove.
Part 2: Stability & Storage (The "Silent" Killer)

The Issue: "My LC-MS signal has dropped by 50% over a month," or "I see unexpected peaks."

The Science: While the sn-1 ether bond is chemically stable, the phosphocholine headgroup is susceptible to hydrolysis, and the molecule is extremely hygroscopic.[4] Furthermore, the "Glass vs. Plastic" rule is critical here. Plasticizers (phthalates) from tubes leach into organic lipid solutions, creating isobaric interference in MS and altering lipid concentration [3].

Storage Protocol Diagram

StorageProtocol Powder Lyso-PAF Powder Solvent Dissolve in Chloroform Powder->Solvent Immediate Vial Glass Vial (Teflon-Lined Cap) Solvent->Vial Transfer Plastic Plastic/Eppendorf Solvent->Plastic NEVER Gas Purge with Argon/Nitrogen Vial->Gas Minimize O2 Freezer Store at -20°C Gas->Freezer Long Term

Figure 1: Correct storage workflow to prevent leaching and degradation.

Q: Can I store the aqueous solution at 4°C? A: No. Aqueous solutions of lysophospholipids are prone to acyl migration (less relevant here due to ether bond) and headgroup hydrolysis. Store as a dried film or in organic solvent at -20°C. Reconstitute only what you need for the day.

Part 3: Analytical Challenges (LC-MS)

The Issue: "I see a peak, but the mass is wrong," or "I have massive carryover between runs."

The Science: Lyso-PAF C18 is "sticky." It adsorbs to steel and silica. In Mass Spectrometry, it ionizes strongly in ESI(+) mode.[5]

  • Target Mass: [M+H]+ ≈ 510.4 m/z (Exact mass depends on isotope mix).

  • Common Fragment: m/z 184 (Phosphocholine headgroup) is the standard daughter ion for MRM [4].

Troubleshooting Logic

Q: I see a strong signal in my blank injection. Why? A: Carryover. Lipids accumulate on the LC column and injector needle. Fix:

  • Needle Wash: Use a strong organic wash (e.g., Isopropanol:Methanol:Acetonitrile:Water 1:1:1:1).

  • Column: Switch to a C8 column if C18 retention is too strong.

  • Blanks: Run 2-3 blanks (MeOH) between high-concentration samples.

Q: My signal is suppressed in plasma samples. A: Matrix Effect. Endogenous phospholipids in plasma co-elute and suppress ionization. Fix: Use an Internal Standard (IS) that is structurally identical but isotopically labeled (e.g., d4-Lyso-PAF). Do not rely on external calibration curves for biological matrices.

LC-MS Workflow Diagram

LCMS_Logic Start Sample Injection Column C18 or C8 Column Start->Column Ionization ESI Positive Mode Column->Ionization Detection MRM Transition Precursor -> 184 Ionization->Detection Problem Issue: Ghost Peaks? Detection->Problem Wash Protocol: Aggressive Needle Wash (IPA/MeOH) Problem->Wash Remedy Wash->Start Re-run

Figure 2: LC-MS workflow and carryover mitigation strategy.

Part 4: Biological Application Guidelines

The Issue: "The compound precipitates in cell media," or "Inconsistent biological data."

The Science: Serum (FBS) contains albumin (BSA), which binds lipids avidly. If you add Lyso-PAF C18 to serum-free media, it is free to attack membranes (high toxicity). If you add it to serum-containing media, BSA buffers the concentration, reducing toxicity but also reducing bioavailability [5].

Protocol: The "BSA Carrier" Method For consistent delivery to cells, conjugate the lipid to BSA:

  • Prepare a 2x lipid solution in serum-free media (warm).

  • Prepare a 2x BSA solution (fatty-acid free, ~0.5 - 1%).

  • Mix 1:1. The BSA will bind the lipid monomers, preventing micelle formation and precipitation.

  • Treat cells.

Cytotoxicity Warning: Always perform a dose-response curve (0.1 µM to 50 µM). Expect toxicity >10 µM due to lytic effects, which is distinct from specific receptor signaling events [2].

References
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • ResearchGate. (2018). Monitoring phospholipids for assessment of ion enhancement.... Retrieved from [Link][6]

Sources

Technical Support Center: Synthesis of 1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18)

[1]

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18). Unlike standard diacyl-phosphatidylcholines, this molecule features a robust ether linkage at the sn-1 position and a free hydroxyl at sn-2.[1]

Critical Failure Points:

  • Regioselectivity: Migration of protecting groups or phosphate moieties between sn-2 and sn-3.[1]

  • Chirality: Racemization of the sn-glycerol backbone during alkylation.

  • Headgroup Formation: Hydrolysis failure of the cyclic phosphate intermediate.

  • Purification: Zwitterionic "soap" properties leading to phase collapse in chromatography or persistent emulsions.

Visualizing the Critical Path

The following workflow illustrates the standard robust chemical route (Benzyl-protection strategy) and the critical decision nodes where failure often occurs.

SynthesisWorkflowcluster_troubleCommon Failure ZoneStartStart: (S)-Solketal(Chiral Scaffold)Step11. Alkylation (sn-1)(C18-Br + KOH/Toluene)Start->Step1Check1QC: Check Optical Rotation(Prevent Racemization)Step1->Check1Step22. Acid Hydrolysis(Remove Acetonide)Check1->Step2PassStep33. Tritylation (sn-3)(Selective Protection)Step2->Step3Step44. Benzylation (sn-2)(Permanent Protectant)Step3->Step4Step55. Detritylation (sn-3)(Expose OH for Headgroup)Step4->Step5Step66. Phosphorylation(POCl3 + Choline Tosylate)Step5->Step6Check2QC: Cyclic PhosphateIntermediate FormationStep6->Check2Step77. Hydrogenolysis (sn-2)(Remove Benzyl)Check2->Step7Ring OpenFinalFinal: 1-O-Octadecyl-sn-glycero-3-PCStep7->Final

Figure 1: Step-wise chemical synthesis workflow highlighting critical QC checkpoints (Red Diamonds) where troubleshooting is most frequently required.

Phase 1: The Ether Backbone (sn-1 Alkylation)[1]

The Issue: Loss of optical activity or low yield during the attachment of the C18 chain.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Racemization Base strength too high or temperature too aggressive during alkylation of Solketal.[1]Switch from NaH/DMF (aggressive) to KOH/Toluene under reflux . The biphasic system with a Dean-Stark trap effectively removes water without destroying the chiral center [1].
Incomplete Reaction Steric hindrance of the C18 chain.Use 1-Bromooctadecane with a phase transfer catalyst (e.g., TBAB) if using the biphasic method. Ensure vigorous stirring.
Acetonide Cleavage Acidic impurities in the alkyl halide.Pre-wash the alkyl halide with weak base (NaHCO3) and distill before use. The acetonide is acid-labile.[1]

Self-Validating Check: Before proceeding to headgroup attachment, measure the Specific Rotation


  • Target: The 1-O-octadecyl-sn-glycerol intermediate should show

    
     (c 1.0, CHCl3/MeOH).[1]
    
  • If

    
    : You have synthesized the racemate. Discard and restart with milder base conditions.
    

Phase 2: The Headgroup (Phosphorylation)

The Issue: This is the most technically demanding step. The standard method involves Phosphorus Oxychloride (

The Mechanism of Failure: Cyclic Phosphate Hydrolysis

The reaction proceeds via a cyclic phosphate intermediate (2-chloro-2-oxo-1,3,2-dioxaphospholane).[1] If this ring does not open correctly, or if water attacks the wrong position, the synthesis fails.

CyclicPhosphateInterIntermediate:DichlorophosphateCyclicCyclic Phosphate Ring(Critical Intermediate)Inter->CyclicCholine TosylatePyridine, 0°CWaterHydrolysis (H2O)Cyclic->WaterRing OpeningProductCorrect Product:PhosphocholineWater->ProductPath A (Correct)SideSide Product:Phospho-diolWater->SidePath B (Failure)

Figure 2: The bifurcation point in phosphorylation.[1] Path A is desired; Path B occurs if pH is uncontrolled.

Troubleshooting Protocol

Q: Why is my yield of the phosphocholine low (<40%)?

  • Cause: Moisture contamination during the

    
     step. 
    
    
    is extremely sensitive.
  • Fix:

    • Dry the 1-O-octadecyl-2-O-benzyl-sn-glycerol by azeotropic distillation with dry benzene or toluene x3 immediately before reaction.

    • Dry the Choline Tosylate in a vacuum oven at 50°C over

      
       for 24 hours. This reagent is notoriously hygroscopic.
      

Q: I see a "smear" on TLC instead of a spot.

  • Cause: The cyclic phosphate ring did not open completely, or you have mixed salts.

  • Fix: The hydrolysis step requires time. After adding water, maintain the pH at roughly 8-9 using Sodium Bicarbonate. Stir for at least 4 hours. The ring opening is slow in neutral conditions but accelerated (and directed) in slightly basic conditions.

Phase 3: Purification & Isolation

The Issue: Lyso-PAF C18 is a potent surfactant.[1] It foams, forms emulsions, and streaks on silica.

Purification Strategy

Do NOT use standard hexane/ethyl acetate gradients. They will not move the zwitterionic lipid.

Method A: Flash Chromatography (Silica) [2]

  • Stationary Phase: Acid-washed Silica Gel (to prevent cationic headgroup binding).[1]

  • Mobile Phase: Chloroform / Methanol / Water.

  • Gradient: Start at 65:25:4 (v/v/v). Move to 60:35:8.

  • Tip: If the compound sticks, add 1% Ammonium Hydroxide to the mobile phase to suppress ionization of residual silanols.

Method B: Precipitation (For high purity)

  • Lyso-PAF C18 often crystallizes from cold Acetone or Ethanol/Ether mixtures.[1]

  • Dissolve crude in minimal hot Ethanol, add dry Diethyl Ether until turbid, and store at -20°C.

FAQ: Frequently Asked Questions

Q: Can I use 1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) and just hydrolyze the acetyl group? A: Yes, and this is often easier.[1]

  • Protocol: Treat PAF C18 with mild base (

    
     in Methanol) for 30 minutes.
    
  • Why: The sn-1 ether bond is stable to base, while the sn-2 acetyl ester cleaves rapidly.[1] The sn-3 phosphocholine is relatively stable under these mild conditions.[1] This avoids the difficult benzyl deprotection step [2].

Q: How do I verify the structure using NMR? A: Focus on the sn-1 vs sn-2 signals.[1]

  • 1H NMR (CDCl3/MeOD):

    • 
       3.4-3.5 ppm: Multiplets for the 
      
      
      protons adjacent to the ether oxygen (sn-1).[1]
    • 
       3.22 ppm: Sharp singlet for the Trimethylammonium group (
      
      
      ).
    • Absence: Ensure there is NO signal at

      
       2.0 ppm (Acetyl) or 
      
      
      7.3 ppm (Benzyl), confirming successful deprotection.

Q: My product is turning yellow/brown on storage. A: Ether lipids are susceptible to oxidation at the position

  • Storage: Store as a lyophilized powder at -20°C under Argon. Avoid storing in chloroform solution for months, as chloroform degrades to phosgene and HCl, which can attack the molecule.

References

  • Hanahan, D. J., & Vercaruyssen, R. (1965). Synthesis of 1-O-Octadecyl-sn-glycero-3-phosphorylcholine. Journal of the American Chemical Society. Link

  • Kates, M. (1986). Techniques of Lipidology: Isolation, Analysis, and Identification of Lipids. Elsevier Science. Link

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Structure Database: this compound. Link

  • Biotage. (2016).[2] Strategies for the Flash Purification of Highly Polar Compounds. Link

protocol refinement for 1-O-Octadecyl-SN-glycero-3-phosphocholine studies

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Refinement & Troubleshooting Guide[1]

Executive Summary: The Molecule at a Glance

This guide addresses the specific technical challenges associated with 1-O-Octadecyl-sn-glycero-3-phosphocholine (also known as 18:0 Lyso PAF, Lyso-PAF C18, or 1-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine).

Critical Distinction: Unlike standard Lyso-PC, this molecule features an ether (alkyl) linkage at the sn-1 position rather than an ester linkage.[1] This single chemical difference renders it resistant to phospholipase A1 (PLA1) and A2 (PLA2) hydrolysis, significantly altering its metabolic stability and biological half-life compared to its ester counterparts [1].[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Weight ~509.7 g/mol Standard formulation calculations.[1]
Linkage Type sn-1 Ether (Alkyl)High Stability: Resistant to acid/base hydrolysis and enzymatic degradation.[1]
Chain Length C18:0 (Stearyl)High Hydrophobicity: Requires heat (>50°C) for aqueous dispersion.
CMC (Critical Micelle Concentration) ~0.4 µM [2]Aggregation Risk: Forms micelles at very low concentrations; acts as a detergent.
Solubility Chloroform, Ethanol (warm), DMSOPoor water solubility as a monomer; forms clear micellar solutions above CMC.

Module 1: Solubilization & Handling

The Issue: Users frequently report precipitation or "cloudiness" when transferring stock solutions to aqueous media, or inconsistent concentrations due to adsorption.

Q: What is the optimal solvent system for stock storage vs. experimental use?

A:

  • For Storage (Stock): Dissolve in Chloroform:Methanol (2:1 v/v) . The methanol breaks potential hydrogen bonding at the headgroup, while chloroform solvates the C18 chain. Store at -20°C under argon to prevent trace oxidation, although the saturated chain is relatively stable.[1]

  • For Aqueous Experiments: Do not inject chloroform stocks directly into cell media.

    • Dry the organic stock to a thin film under nitrogen.

    • Desiccate for 2-4 hours to remove trace solvents.

    • Hydrate with PBS or media heated to 60°C .

    • Why 60°C? The phase transition temperature (Tc) of C18 chains is high. You must hydrate above the Tc to ensure the lipid effectively disperses from the glass wall into micelles [3].

Q: My aqueous solution is clear, but my cells are dying. Is it solubility or toxicity?

A: It is likely toxicity driven by the Critical Micelle Concentration (CMC) . The CMC of 18:0 Ether Lyso PC is approximately 0.4 µM [2].[2]

  • Below CMC (<0.4 µM): The lipid exists as monomers and inserts into membranes.

  • Above CMC (>0.4 µM): The lipid forms micelles. These micelles act as detergents, extracting lipids from cell membranes and causing lysis (hemolysis in RBCs).[1]

Troubleshooting Protocol: If working above 1 µM, you must complex the lipid with a carrier (like BSA) or incorporate it into a liposome (see Module 2) to mitigate free-micelle detergent effects.[1]

Visualization: Solubilization Decision Tree

solubilization_workflow start Start: 18:0 Ether Lyso PC Powder solvent Dissolve in CHCl3:MeOH (2:1) start->solvent storage Storage Stock (-20°C) solvent->storage Long term dry Dry to Thin Film (N2 Stream) solvent->dry Immediate use hydrate Hydrate with Buffer @ 60°C dry->hydrate check_conc Check Final Concentration hydrate->check_conc low_conc < 0.4 µM (Monomers) check_conc->low_conc Below CMC high_conc > 0.4 µM (Micelles) check_conc->high_conc Above CMC direct Direct Cell Addition low_conc->direct carrier Requires BSA Carrier or Liposome Formulation high_conc->carrier

Figure 1: Workflow for solubilization based on concentration relative to CMC (0.4 µM).

Module 2: Liposome & Nanoparticle Formulation

The Issue: Researchers use 18:0 Ether Lyso PC as a "dopant" to stabilize liposomes or enhance permeability, but struggle with stability.

Q: How does this lipid affect liposome integrity compared to standard Lyso-PC?

A: this compound acts as an edge-activator or stabilizer.[1]

  • Mechanism: Its inverted cone shape allows it to alleviate curvature stress in lipid bilayers.

  • Benefit: In "Ether Bicelles" or thermosensitive liposomes, it provides long-term stability superior to ester-lyso lipids because it does not hydrolyze over time, preventing the degradation of the liposome formulation during storage [4].[1]

Q: What is the recommended extrusion temperature?

A: 65°C. Even if your main lipid (e.g., DPPC) has a Tc of 41°C, the C18 ether chain of this lyso lipid is rigid. Extruding below 60°C can result in phase separation, where the lyso lipid aggregates in the extruder filter rather than integrating into the bilayer.

Protocol: Stable Incorporation into Liposomes
  • Ratio: Do not exceed 10-15 mol% of total lipid if the goal is stable vesicles.[1] Higher ratios (>20%) will induce micellization or disk formation (bicelles).

  • Mixing: Mix 18:0 Ether Lyso PC with bulk lipids (e.g., DSPC/Cholesterol) in the organic phase (Chloroform) before drying. Do not try to insert it into pre-formed liposomes externally, as this causes immediate lysis.

  • Hydration: Hydrate at 65°C for 30 minutes with vigorous vortexing.

Module 3: Biological Assays & Metabolic Stability

The Issue: Inconsistent biological data (e.g., uptake studies, signaling pathway inhibition) due to the unique metabolic profile of ether lipids.

Q: Why does 18:0 Ether Lyso PC show prolonged activity compared to 18:0 Lyso PC (Ester)?

A: Metabolic Resistance. [1]

  • Ester Lyso PC: Rapidly degraded by Lysophospholipases or reacylated by LPC-Acyltransferase (LPCAT) into PC.[1]

  • Ether Lyso PC: The sn-1 ether bond is not recognized by PLA1.[1] It accumulates in cell membranes and interferes with lipid rafts and signaling pathways (e.g., MAPK/Akt inhibition) for extended periods [5].[1]

  • Implication: You cannot use standard ester-lipid kinetics to model this molecule. Expect accumulation and potential cytotoxicity at much lower doses and longer time points.

Q: How do I prevent the lipid from sticking to my plasticware?

A: This lipid is highly surface-active.[1]

  • Avoid: Polystyrene tubes.

  • Use: Glass or low-binding Polypropylene.[1]

  • Blocking: If preparing low-concentration (<100 nM) aqueous dilutions, add 0.1% fatty-acid-free BSA to the buffer.[1] The albumin binds the lipid monomers, preventing adsorption to the plastic while allowing equilibrium delivery to cells.

Visualization: Biological Interaction Pathways

bio_pathways cluster_membrane Cell Membrane cluster_metabolism Intracellular Fate lipid 18:0 Ether Lyso PC raft Lipid Raft Accumulation lipid->raft < CMC lysis Membrane Lysis (Detergent Effect) lipid->lysis > CMC pla1 Phospholipase A1 raft->pla1 no_deg NO Degradation (Ether Bond Stable) pla1->no_deg Resistant signal Inhibit Akt/MAPK no_deg->signal Prolonged Signal

Figure 2: The metabolic resistance of the ether bond leads to accumulation and prolonged signaling effects compared to ester lipids.[1]

References

  • PubChem. (n.d.).[3][4] this compound | C26H56NO6P.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Guler, G., et al. (2009).[5] Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal. Retrieved from [Link]

  • Nielsen, S. et al. (2011). Long-Term-Stable Ether-Lipid vs Conventional Ester-Lipid Bicelles. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Arthur, G. et al. (1998). 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade.[1][6] Biochemical Journal. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-O-Octadecyl-SN-glycero-3-phosphocholine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Ether Phospholipids

Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that bestows upon them remarkable stability and distinct biological activities compared to their ester-linked counterparts.[1] The parent compound of a prominent class of synthetic ether lipids, 1-O-Octadecyl-SN-glycero-3-phosphocholine, serves as a foundational structure for a diverse array of analogs with significant therapeutic potential.[2][3][4] These synthetic analogs, including notable examples like edelfosine, miltefosine, and perifosine, have garnered considerable interest for their potent anticancer and immunomodulatory properties.[5][6]

This guide provides a comprehensive comparative analysis of this compound and its key analogs. As a Senior Application Scientist, my objective is to offer not just a catalog of data, but a synthesized, in-depth technical guide that delves into the structure-activity relationships, mechanistic insights, and experimental considerations crucial for researchers in this field. We will explore how subtle molecular modifications translate into profound differences in biological activity, offering a rationale for the design of future therapeutic agents.

The Core Structure and Its Analogs: A Comparative Overview

The fundamental structure of this compound consists of a C18 alkyl chain ether-linked at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position of the glycerol backbone.[2] The majority of therapeutically relevant analogs feature modifications at the sn-2 position, which significantly influences their metabolic stability and mechanism of action.

Compound Structure at sn-2 Key Characteristics
This compound -OHParent compound, susceptible to acylation.
Edelfosine (ET-18-OCH3) -OCH3Methoxy group prevents acylation, increasing metabolic stability. Potent pro-apoptotic agent.[5]
Miltefosine (Hexadecylphosphocholine) Lacks glycerol backboneSimpler structure, approved for leishmaniasis treatment, also shows anticancer activity.[6]
Perifosine Piperidine ring attached to phosphateAkt inhibitor, broad-spectrum anticancer activity.[7]

Comparative Analysis of Biological Activity

The therapeutic potential of these ether lipid analogs is primarily attributed to their ability to selectively target cancer cells and modulate key signaling pathways.

Anticancer Cytotoxicity: A Quantitative Comparison

A critical parameter for evaluating the anticancer potential of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of key this compound analogs across various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) Reference
Edelfosine HL-60Promyelocytic Leukemia~2-5[5]
LNCaPProstate CancerNot Specified[8]
PC3Prostate CancerNot Specified[8]
DU145Prostate CancerNot Specified[8]
Miltefosine Hut-78Cutaneous T-cell lymphomalow µM[9]
HHCutaneous T-cell lymphoma60-80[9]
Perifosine MM.1SMultiple Myeloma4.7[7]
A549Non-Small Cell Lung Cancer8 - 15[7]
RENMalignant Pleural Mesothelioma23[7]
MSTO211HMalignant Pleural Mesothelioma14[7]

Expert Insight: The data clearly indicates that the cytotoxic potency of these analogs is cell-line dependent. Edelfosine, for instance, demonstrates high potency against leukemia cell lines. The structural variations among these analogs lead to differential interactions with cellular membranes and intracellular targets, resulting in this observed selectivity.

Modulation of Cellular Signaling Pathways

A primary mechanism of action for many of these ether lipid analogs is the disruption of critical signaling pathways that drive cancer cell proliferation and survival.

Edelfosine and the MAPK Cascade: Edelfosine has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway in cell growth and differentiation.[10] This inhibition is thought to occur through the interference with the activation of Raf-1, a crucial kinase in the MAPK pathway.[10]

cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf-1 Raf-1 Ras->Raf-1 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor MEK MEK Raf-1->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Edelfosine Edelfosine Edelfosine->Raf-1 Inhibits activation

Figure 1: Edelfosine's inhibition of the MAPK signaling pathway.

Perifosine and the PI3K/Akt Pathway: Perifosine is a well-characterized inhibitor of the PI3K/Akt signaling pathway. By binding to the pleckstrin homology (PH) domain of Akt, perifosine prevents its recruitment to the cell membrane, a critical step for its activation.[7] This inhibition leads to the downstream suppression of survival signals.

cluster_membrane Plasma Membrane PIP3 PIP3 Akt Akt PIP3->Akt recruits PI3K PI3K PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Survival_Signals Cell Survival Signals Akt->Survival_Signals Perifosine Perifosine Perifosine->Akt Inhibits membrane recruitment

Figure 2: Perifosine's inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

The Significance of the sn-2 Position

The substitution at the sn-2 position of the glycerol backbone is a critical determinant of both metabolic stability and biological activity. The presence of a hydroxyl group in the parent compound, this compound, renders it susceptible to acylation by cellular enzymes, leading to its conversion into an inactive form. In contrast, the methoxy group in edelfosine sterically hinders this acylation, thereby enhancing its metabolic stability and prolonging its cytotoxic effects.[5]

Impact on Platelet Aggregation

Some ether lipid analogs, particularly those structurally similar to Platelet-Activating Factor (PAF), can influence platelet aggregation. PAF itself is a potent activator of platelet aggregation.[11] The stereospecificity of this interaction is crucial, with the natural sn-glycero-3-phosphocholine configuration being active, while the enantiomer is inactive.[12] Modifications to the sn-2 position can modulate this activity, with longer alkyl chains generally reducing the potency of platelet aggregation.[12]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ether lipid analogs in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Figure 3: Workflow for the MTT cytotoxicity assay.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce or inhibit platelet aggregation.[17][18][19][20]

Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP). As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Step-by-Step Methodology:

  • PRP Preparation: Collect fresh whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

  • Assay Setup: Place a cuvette containing PRP into an aggregometer.

  • Baseline Measurement: Establish a baseline reading of light transmission.

  • Agonist/Inhibitor Addition: Add a known platelet agonist (e.g., PAF, ADP, collagen) to induce aggregation, or pre-incubate the PRP with the ether lipid analog to assess its inhibitory effect before adding the agonist.

  • Aggregation Monitoring: Record the change in light transmission over time.

  • Data Analysis: Quantify the extent of platelet aggregation as the maximum percentage change in light transmission.

Physicochemical Properties and Formulation Strategies

The therapeutic efficacy of ether lipid analogs is also influenced by their physicochemical properties and formulation.

Enzymatic Stability

The ether bond at the sn-1 position confers significant resistance to degradation by phospholipase A2, which specifically cleaves ester bonds at the sn-2 position.[21][22] Furthermore, these compounds are also resistant to phospholipase A1, which acts on the sn-1 ester linkage.[10][23][24] This enzymatic stability contributes to their prolonged biological half-life and sustained therapeutic effects.

Liposomal Formulation

Free ether lipids can exhibit dose-limiting toxicities, such as hemolysis.[25] Encapsulating these compounds within liposomes can significantly reduce their toxicity while maintaining or even enhancing their therapeutic efficacy.[26] The lipid composition of the liposome is a critical factor in determining the stability and release characteristics of the encapsulated drug.

Conclusion and Future Perspectives

The comparative analysis of this compound analogs reveals a fascinating interplay between chemical structure and biological function. Modifications at the sn-2 position have proven to be a particularly fruitful strategy for enhancing metabolic stability and tuning the therapeutic activity of these compounds. The insights gained from these structure-activity relationship studies provide a solid foundation for the rational design of novel ether lipid analogs with improved potency, selectivity, and reduced toxicity.

Future research in this area will likely focus on:

  • Targeted Delivery: Developing novel liposomal and nanoparticle-based delivery systems to further enhance the tumor-specific targeting of these compounds.

  • Combination Therapies: Investigating the synergistic effects of ether lipid analogs with conventional chemotherapeutic agents and targeted therapies.

  • Elucidation of Novel Mechanisms: Exploring additional molecular targets and signaling pathways modulated by this versatile class of molecules.

The continued exploration of this compound analogs holds immense promise for the development of next-generation therapies for cancer and other diseases.

References

  • Enzymatic release of antitumor ether lipids by specific phospholipase A2 activation of liposome-forming prodrugs. (n.d.). PubMed. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ether lipid metabolism by AADACL1 regulates platelet function and thrombosis. (2019). PubMed Central (PMC). [Link]

  • Enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase A1. (2018). PubMed Central (PMC). [Link]

  • Stereospecific activity of 1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholine and comparison of analogs in the degranulation of platelets and neutrophils. (1981). PubMed. [Link]

  • 1‐O‐Octadecyl-2‐O‐benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). (2023). eScholarship. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Phospholipases: Degradation of Phospholipids in Membranes and Emulsions. (n.d.). ResearchGate. [Link]

  • Enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase A1. (2025). ResearchGate. [Link]

  • Stereospecific activity of 1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholine and comparison of analogs in the degranulation of platelets and neutrophils. (1981). Sci-Hub. [Link]

  • enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase a1. (n.d.). SciMatic. [Link]

  • Inhibition of proliferation of different Leishmania spp. (IC50 values) by ALPs. (n.d.). ResearchGate. [Link]

  • Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. (n.d.). PubMed Central (PMC). [Link]

  • Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells. (2025). ResearchGate. [Link]

  • Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. (n.d.). [Link]

  • (A and B) IC50 values (µg/mL) of the five examined cancer cell lines... (n.d.). ResearchGate. [Link]

  • In Vitro Study of Cytotoxic Mechanisms of Alkylphospholipids and Alkyltriazoles in Acute Lymphoblastic Leukemia Models. (n.d.). MDPI. [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. (n.d.). PubMed Central (PMC). [Link]

  • Alkylphosphocholine Analogs for Broad-Spectrum Cancer Imaging and Therapy. (2014). PubMed Central (PMC). [Link]

  • Ether lipid. (n.d.). Wikipedia. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2018). PubMed Central (PMC). [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. (2025). ResearchGate. [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. (n.d.). In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Protocol for Platelet Aggregation. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Influence of Antiplatelet Agents on the Lipid Composition of Platelet Plasma Membrane: A Lipidomics Approach with Ticagrelor and Its Active Metabolite. (n.d.). MDPI. [Link]

  • 1-O-Hexadecyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. [Link]

  • Molecules, Volume 27, Issue 14 (July-2 2022). (2022). MDPI. [Link]

  • This compound (CHEBI:75216). (n.d.). European Bioinformatics Institute (EMBL-EBI). [Link]

Sources

A Researcher's Guide to Navigating Ether Lipid Experiments: Ensuring Reproducibility with 1-O-Octadecyl-SN-glycero-3-phosphocholine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the ether lipid 1-O-Octadecyl-SN-glycero-3-phosphocholine and its synthetic analogs represent a compelling class of bioactive molecules with significant therapeutic potential, particularly in oncology. However, the unique physicochemical properties of these compounds present distinct challenges to experimental reproducibility. This guide provides an in-depth comparison of this compound, with a primary focus on its well-studied and commercially available methylated analog, Edelfosine (ET-18-OCH3), and other key alternatives. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols, and offer insights into mitigating variability to ensure robust and reliable results.

Understanding the Landscape: this compound and its Analogs

This compound is a naturally occurring lysophospholipid.[1] Its synthetic analog, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, also known as Edelfosine (ET-18-OCH3), is a metabolically stable ether lipid that has been extensively studied for its potent and selective antitumor activities.[2][3] Unlike conventional chemotherapeutic agents that target DNA, Edelfosine's primary site of action is the cell membrane, leading to the induction of apoptosis in cancer cells while largely sparing normal cells.[2] This unique mechanism has made it a valuable tool in cancer research.

Several other alkylphospholipids have been developed and are often used in comparative studies. The two most prominent alternatives are:

  • Miltefosine: Originally developed as an anticancer agent, it is now the first-line oral treatment for leishmaniasis.[4][5]

  • Perifosine: A potent inhibitor of the Akt signaling pathway, it has been investigated in numerous clinical trials for various cancers.[1][6]

The choice between these compounds depends on the specific research question, the cellular context, and the desired mechanism of action to be investigated.

The Mechanistic Dichotomy: Targeting Key Signaling Pathways

The antitumor effects of these ether lipids are largely attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most well-documented pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are frequently dysregulated in cancer.[7]

Inhibition of the MAPK Signaling Cascade

The MAPK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation and differentiation.[8][] Aberrant activation of this pathway is a hallmark of many cancers.[10] Edelfosine has been shown to inhibit the sustained phosphorylation and activation of MAPK in cancer cells.[8] This inhibition is not due to a direct effect on the kinases themselves but rather by interfering with the membrane association and activation of Raf-1, a critical upstream kinase in the cascade.[8]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Recruits & Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Edelfosine Edelfosine (ET-18-OCH3) Edelfosine->Raf Inhibits membrane association Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Edelfosine inhibits the MAPK pathway by preventing Raf-1 membrane association.

Disruption of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation, and its hyperactivation is a common feature of many cancers.[11][12][13] Perifosine, in particular, is a well-characterized inhibitor of this pathway.[1][6] It functions by targeting the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation.[6] This disruption of Akt signaling leads to the induction of apoptosis.[1]

PI3K_Akt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits to membrane Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Cell_Survival Inhibition of Apoptosis & Cell Proliferation Downstream_Effectors->Cell_Survival Perifosine Perifosine Perifosine->Akt Inhibits membrane translocation

Caption: Perifosine disrupts the PI3K/Akt pathway by inhibiting Akt membrane translocation.

A Practical Guide to a Reproducible Cell Proliferation Assay

A common application for these ether lipids is the assessment of their cytotoxic and cytostatic effects on cancer cell lines. Here, we provide a detailed protocol for a cell proliferation assay, highlighting critical steps for ensuring reproducibility.

Experimental Workflow

Cell_Proliferation_Assay_Workflow Cell_Culture 1. Cell Culture - Maintain consistent passage number - Ensure cells are in exponential growth phase Seeding 2. Cell Seeding - Accurate cell counting - Uniform seeding density - Avoid edge effects in plates Cell_Culture->Seeding Treatment 3. Drug Treatment - Prepare fresh drug solutions - Use appropriate solvent control - Serial dilutions for dose-response Seeding->Treatment Incubation 4. Incubation - Consistent incubation time - Monitor for evaporation Treatment->Incubation Viability_Assay 5. Viability Assay - e.g., MTT, Resazurin, or ATP-based - Ensure linearity of the assay Incubation->Viability_Assay Data_Analysis 6. Data Analysis - Normalize to control - Calculate IC50 values Viability_Assay->Data_Analysis

Caption: Workflow for a reproducible cell proliferation assay.

Step-by-Step Protocol
  • Cell Culture:

    • Maintain cancer cell lines (e.g., MCF-7, PC-3, HL-60) in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Reproducibility Checkpoint: Use cells within a consistent and low passage number range to avoid phenotypic drift. Ensure cells are in the exponential growth phase at the time of the experiment.[14]

  • Cell Seeding:

    • Harvest cells and perform an accurate cell count using a hemocytometer or an automated cell counter.

    • Seed cells into 96-well plates at a predetermined optimal density. This density should be chosen to ensure that the cells are still in the exponential growth phase at the end of the experiment.

    • Reproducibility Checkpoint: To mitigate the "edge effect" where evaporation is higher in the perimeter wells, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[11]

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound (or its analog) in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Reproducibility Checkpoint: Always prepare fresh drug dilutions for each experiment. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug) to account for any solvent effects.[15]

  • Incubation:

    • Add the drug dilutions to the appropriate wells and incubate the plates for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • Reproducibility Checkpoint: The duration of drug exposure is a critical variable. Ensure this is consistent across all experiments.[15]

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable assay. Common methods include:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • Resazurin (alamarBlue) Assay: Another metabolic indicator.

      • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP, which is proportional to the number of viable cells.[14]

    • Reproducibility Checkpoint: The choice of assay can influence the results. ATP-based assays are often considered more sensitive and reliable.[14] Ensure that the cell number is within the linear range of the chosen assay.

  • Data Analysis:

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

    • Reproducibility Checkpoint: The range of drug concentrations tested can affect the calculated IC50 value.[16]

Comparative Performance and Key Considerations

The choice of ether lipid for a particular experiment should be guided by its known mechanism of action and its efficacy in the cell line of interest. The following table summarizes reported IC50 values for Edelfosine, Miltefosine, and Perifosine in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Edelfosine (ET-18-OCH3)A-431 (Epidermoid Carcinoma)13.5[17]
Edelfosine (ET-18-OCH3)A549 (Lung Carcinoma)3.5[17]
Edelfosine (ET-18-OCH3)MDA-MB-435 (Melanoma)12[17]
EdelfosineL. donovani (promastigotes)0.12-1.32[18]
EdelfosineL. donovani (amastigotes)1.2-4.6[18]
MiltefosineL. donovani (promastigotes)2.63-10.63[18]
PerifosineMM.1S (Multiple Myeloma)4.7[19]
PerifosineL. donovani (amastigotes)~2-15[20]

Note: IC50 values can vary significantly depending on the experimental conditions, including the cell line, incubation time, and viability assay used. The data presented here are for comparative purposes.

Factors Influencing Reproducibility in Ether Lipid Experiments

Beyond the general challenges of cell-based assays, experiments with ether lipids have specific considerations:

  • Solubility and Delivery: Ether lipids are amphiphilic and can be challenging to dissolve and deliver to cells in a consistent manner. The use of a suitable solvent and ensuring complete solubilization is critical. For in vivo studies or to mitigate off-target effects, formulation in liposomes is a common strategy.[6] The composition and preparation method of these liposomes are critical parameters that affect stability and drug release.[21][22][23]

  • Cellular Uptake: The amount of ether lipid taken up by the cells is a key determinant of its cytotoxic effect.[3][24] This uptake can be influenced by cell density and the presence of serum proteins.[24]

  • Metabolic Stability: While Edelfosine is metabolically stable, other lipids may be metabolized by cells, leading to a decrease in the effective concentration over time.[24]

  • Batch-to-Batch Variability: The purity and consistency of the ether lipid preparation are crucial. It is advisable to obtain these compounds from a reputable supplier and to characterize each new batch if possible.

Decision Framework for Compound Selection

Compound_Selection_Framework Start Start: Select Bioactive Ether Lipid Research_Question Define Research Question (e.g., anti-cancer, anti-parasitic) Start->Research_Question Pathway_Focus Primary Signaling Pathway of Interest? Research_Question->Pathway_Focus MAPK MAPK Pathway Pathway_Focus->MAPK Yes PI3K_Akt PI3K/Akt Pathway Pathway_Focus->PI3K_Akt Yes Other Other/General Cytotoxicity Pathway_Focus->Other No specific pathway Edelfosine Consider Edelfosine (ET-18-OCH3) MAPK->Edelfosine Perifosine Consider Perifosine PI3K_Akt->Perifosine Miltefosine Consider Miltefosine Other->Miltefosine Cell_Line_Sensitivity Review Literature for Cell Line Sensitivity (IC50 data) Edelfosine->Cell_Line_Sensitivity Perifosine->Cell_Line_Sensitivity Miltefosine->Cell_Line_Sensitivity Experimental_System Consider Experimental System (in vitro, in vivo, liposomal formulation) Cell_Line_Sensitivity->Experimental_System Final_Selection Final Compound Selection Experimental_System->Final_Selection

Caption: A decision framework for selecting the appropriate bioactive ether lipid.

Conclusion: Towards More Robust Ether Lipid Research

This compound and its analogs are powerful research tools with significant therapeutic potential. However, realizing this potential requires a commitment to rigorous and reproducible experimental practices. By understanding the mechanistic nuances of these compounds, adhering to detailed and validated protocols, and being mindful of the specific challenges associated with lipid-based research, scientists can generate high-quality, reliable data that will advance our understanding of their biological activities and pave the way for their clinical application.

References

  • The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. (URL: [Link])

  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. (URL: [Link])

  • Perifosine: Update on a Novel Akt Inhibitor. (URL: [Link])

  • Perifosine. (URL: [Link])

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. (URL: [Link])

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (URL: [Link])

  • Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. (URL: [Link])

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (URL: [Link])

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. (URL: [Link])

  • Perifosine. (URL: [Link])

  • The MEK/ERK Network as a Therapeutic Target in Human Cancer. (URL: [Link])

  • The Impact of Cellular Environment on In Vitro Drug Screening. (URL: [Link])

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (URL: [Link])

  • Up-Regulation of PI 3-Kinases and the Activation of PI3K-Akt Signaling Pathway in Cancer Stem-Like Cells Through DNA Hypomethylation Mediated by the Cancer Microenvironment. (URL: [Link])

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (URL: [Link])

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (URL: [Link])

  • In Vitro and In Vivo Efficacy of Ether Lipid Edelfosine against Leishmania spp. and SbV-Resistant Parasites. (URL: [Link])

  • A brief review on Qbd approach on liposome and the requirements for regulatory approval.. (URL: [Link])

  • Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. (URL: [Link])

  • PI3K/AKT signaling pathway and cancer: an updated review. (URL: [Link])

  • Liposome composition in drug delivery design, synthesis, characterization, and clinical application. (URL: [Link])

  • New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer. (URL: [Link])

  • Critical quality attributes (CQAs) needed for full liposome drug product characterization.. (URL: [Link])

  • Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity. (URL: [Link])

  • Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes. (URL: [Link])

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (URL: [Link])

  • Chemical structures of edelfosine, miltefosine, perifosine and erucylphosphocholine.. (URL: [Link])

  • Effect of the lysophospholipid analogues edelfosine, ilmofosine and miltefosine against Leishmania amazonensis. (URL: [Link])

  • Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management. (URL: [Link])

  • IC50 values of the cancer cell lines used in this study and the Phoenix.... (URL: [Link])

  • Chemical structures of edelfosine, miltefosine, perifosine and.... (URL: [Link])

  • Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents. (URL: [Link])

  • ET-18-OCH3 (edelfosine): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor. (URL: [Link])

  • Sensitivities of Leishmania species to hexadecylphosphocholine (miltefosine), ET-18-OCH(3) (edelfosine) and amphotericin B. (URL: [Link])

  • Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L). (URL: [Link])

  • Cell kill and cytostasis by ET-18-OCH3 and heat. (URL: [Link])

  • Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes. (URL: [Link])

  • Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine. (URL: [Link])

  • Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. (URL: [Link])

  • Comparative in vitro susceptibility of clinical Leishmania isolates to miltefosine and oleylphosphocholine. (URL: [Link])

  • ET-18-OCH3 inhibits the phosphorylation and activation of p70 S6 kinase in MCF-7 cells. (URL: [Link])

  • A novel assay for the introduction of the vinyl ether double bond into plasmalogens using pyrene-labeled substrates. (URL: [Link])

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. (URL: [Link])

  • Biological Activities, Mechanisms of Action and Biomedical Prospect of the Antitumor Ether Phospholipid ET-18-OCH3 (Edelfosine), A Proapoptotic Agent in Tumor Cells. (URL: [Link])

Sources

A Researcher's Guide to Cross-Validating 1-O-Octadecyl-SN-glycero-3-phosphocholine Findings

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-O-Octadecyl-SN-glycero-3-phosphocholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of 1-O-Octadecyl-SN-glycero-3-phosphocholine, a key lipid molecule in various research applications. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, ensuring a deep and practical understanding of risk mitigation in your laboratory.

Understanding the Compound: A Risk-Based Approach

This compound is a lysophosphatidylcholine, a class of phospholipids that are integral components of cell membranes and signaling pathways. While not classified as acutely toxic, its potential to cause an allergic skin reaction and its long-term effects on aquatic life necessitate careful handling and disposal.[1] The primary routes of exposure are skin contact and inhalation of aerosolized particles. Therefore, our safety protocols are designed to minimize these risks at every stage of the experimental workflow.

Core Personal Protective Equipment (PPE) Directives

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the essential PPE for handling this compound, with detailed explanations to follow.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes of solutions containing the lipid, which could cause irritation.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact, mitigating the risk of allergic skin reactions.[1]
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powdered form or when aerosolization is possible, to prevent inhalation.[1][2]
The Causality Behind Your Choices: A Deeper Dive

Gloves: The selection of nitrile gloves is based on their broad chemical resistance and lower incidence of allergies compared to latex. When working with organic solvents to dissolve the lipid, it is crucial to consult a glove compatibility chart to ensure the chosen material provides adequate protection.

Respiratory Protection: The fine, powdered nature of this lipid necessitates respiratory protection to avoid inhaling particles that could lead to respiratory tract irritation or sensitization.[1][2] A risk assessment of your specific procedure will determine if a simple dust mask suffices or if a higher level of respiratory protection is warranted, particularly when sonicating or vortexing solutions, which can generate aerosols.

Procedural Guidance: From Receipt to Disposal

A proactive approach to safety involves integrating best practices into every step of your workflow. The following diagram illustrates the key stages of handling this compound and the corresponding safety considerations.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal and Decontamination receiving Inspect container for damage storage Store in a cool, dry, well-ventilated area in a tightly sealed container receiving->storage If intact ppe Don appropriate PPE weighing Weigh powder in a chemical fume hood or ventilated balance enclosure ppe->weighing dissolving Dissolve in a suitable solvent under ventilation weighing->dissolving procedure Perform experimental procedures in a designated area monitoring Monitor for spills or accidental exposure procedure->monitoring waste Dispose of waste according to institutional and local regulations decontamination Clean and decontaminate work surfaces and equipment waste->decontamination

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Methodologies

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be tightly sealed to prevent absorption of moisture.

2. Handling and Solution Preparation:

  • Engineering Controls: All handling of the powdered form should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[3]

  • Weighing: When weighing the powder, use anti-static weigh paper or a weighing boat to prevent dispersal of the fine particles.

  • Dissolving: When preparing solutions, add the solvent to the lipid slowly to avoid splashing. If using volatile organic solvents, ensure adequate ventilation.

3. Experimental Procedures:

  • Conduct all experimental work in a clearly designated area to prevent cross-contamination.

  • Be mindful of procedures that can generate aerosols, such as sonication or vortexing, and perform these within a fume hood.

4. Spill and Exposure Management:

  • Skin Contact: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: If the compound comes into contact with the eyes, flush with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spills: For small spills of the powder, carefully wipe up with a damp cloth to avoid creating dust. For larger spills, follow your institution's chemical spill response protocol.

5. Waste Disposal:

  • All waste materials, including empty containers, contaminated gloves, and disposable labware, must be disposed of in accordance with local, state, and federal regulations.[1] Given its classification as harmful to aquatic life, do not dispose of this chemical down the drain.[1]

Self-Validating Systems for Enhanced Safety

To ensure a consistently safe working environment, your protocols should be self-validating. This means incorporating regular checks and verifications into your workflow.

  • PPE Checks: Before each use, inspect gloves for any signs of degradation or punctures.

  • Fume Hood Certification: Regularly verify that your chemical fume hood has been certified and is functioning correctly.

  • Safety Data Sheet (SDS) Accessibility: Ensure that the SDS for this compound is readily accessible to all personnel handling the compound.

By embedding these safety-conscious practices into your daily laboratory operations, you create a robust system that protects both your researchers and the integrity of your scientific endeavors.

References

  • This compound. PubChem. [Link]

  • SAFETY DATA SHEET. (n.d.). Beijing Wokai Biotechnology Co., Ltd.
  • SAFETY D
  • Personal protective equipment for handling Lactonic Sophorolipid. (n.d.). Benchchem.
  • Safety D
  • 1-O-Hexadecyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine. PubChem. [Link]

  • 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Safety D
  • Safety d
  • Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent. (n.d.). PubMed.
  • Storage and handling of Avanti Research lipids. (n.d.). Avanti Polar Lipids.
  • 1-O-Hexadecyl-sn-glycero-3-phosphocholine, 100 mg. (n.d.). Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-O-Octadecyl-SN-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-O-Octadecyl-SN-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.